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  • Product: 2-Hydroxy-3,5-diiodobenzamide
  • CAS: 18071-54-0

Core Science & Biosynthesis

Foundational

Introduction: The Significance of the 2-Hydroxy-3,5-diiodobenzamide Scaffold

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 2-Hydroxy-3,5-diiodobenzamide For Researchers, Scientists, and Drug Development Professionals 2-Hydroxy-3,5-diiodobenzamide is a halogenated aro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 2-Hydroxy-3,5-diiodobenzamide

For Researchers, Scientists, and Drug Development Professionals

2-Hydroxy-3,5-diiodobenzamide is a halogenated aromatic compound with the chemical formula C₇H₅I₂NO₂.[1] Its structure is characterized by a benzene ring substituted with a hydroxyl group, an amide group, and two iodine atoms at positions 3 and 5. This arrangement of functional groups imparts specific physicochemical properties that make it a valuable building block in medicinal chemistry.

The 2-hydroxybenzamide moiety is a known pharmacophore with a range of biological activities, including antibacterial and antifungal properties.[2][3][4] The addition of iodine atoms at the 3 and 5 positions significantly influences the molecule's lipophilicity and electronic distribution, which can enhance its interaction with biological targets. A prominent example of its application is in the synthesis of the anthelmintic drug rafoxanide, N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, used in veterinary medicine to control parasitic infestations.[5][6][7][8]

This guide will delve into the synthesis, spectroscopic characterization, and a detailed analysis of the crystal structure and stereochemistry of 2-Hydroxy-3,5-diiodobenzamide, drawing insights from closely related compounds to provide a thorough understanding for researchers in the field.

Synthesis and Crystallization

The synthesis of 2-Hydroxy-3,5-diiodobenzamide typically proceeds through a two-step process: the iodination of salicylic acid to form 3,5-diiodosalicylic acid, followed by the amidation of the carboxylic acid.

Synthesis of 3,5-Diiodosalicylic Acid

A highly efficient method for the synthesis of 3,5-diiodosalicylic acid involves the direct iodination of salicylic acid using iodine in the presence of an oxidizing agent like hydrogen peroxide.[5][7] This method offers excellent yields and good atom economy.

Experimental Protocol: Synthesis of 3,5-Diiodosalicylic Acid [5]

  • To a solution of salicylic acid (1.50 g, 10.86 mmol) and iodine (1.50 g, 5.85 mmol) in 50 mL of ethanol at 80 °C, slowly add hydrogen peroxide (3.0 mL, 29.37 mmol, 30% in H₂O) over 20-30 minutes.

  • Reflux the mixture for 2 hours.

  • Add a 10% aqueous solution of Na₂S₂O₅ (9.5 mL) to the reaction mixture at the same temperature.

  • Pour the mixture into 250 mL of water.

  • Filter the resulting precipitate.

  • Purify the product by crystallization from ethanol to obtain 3,5-diiodosalicylic acid as colorless crystals.

Amidation of 3,5-Diiodosalicylic Acid

The conversion of 3,5-diiodosalicylic acid to 2-Hydroxy-3,5-diiodobenzamide can be achieved through various standard amidation procedures. One common approach involves the in-situ formation of an acid chloride followed by reaction with an amine source. For the synthesis of the parent benzamide, ammonia or an ammonia equivalent would be used.

Experimental Protocol: General Amidation Procedure [5][6]

  • In a flask containing a solution of 3,5-diiodosalicylic acid (1.24 mmol) in an appropriate solvent like xylene (12 mL), add a chlorinating agent such as phosphorus trichloride (1.24 mmol) at room temperature.

  • Heat the resulting mixture to 110 °C and stir for 1.5 hours to form the acid chloride in situ.

  • Introduce the amine source (in this case, an ammonia source) to the reaction mixture.

  • After the reaction is complete, allow the mixture to cool to room temperature and concentrate it.

  • Purify the crude residue by flash chromatography or recrystallization to obtain 2-Hydroxy-3,5-diiodobenzamide.

Spectroscopic and Physicochemical Properties

The structural elucidation of 2-Hydroxy-3,5-diiodobenzamide and its derivatives relies on a combination of spectroscopic techniques.

PropertyData
Molecular Formula C₇H₅I₂NO₂[1]
Molecular Weight 388.93 g/mol [1]
¹H NMR Aromatic protons are expected as two doublets in the downfield region. The phenolic -OH proton will appear as a broad singlet at a very downfield chemical shift due to intramolecular hydrogen bonding with the amide carbonyl. The two amide -NH₂ protons may appear as one or two broad signals. For the related 3,5-diiodosalicylic acid, aromatic protons are observed at δ 8.25 (d, J = 2.1 Hz, 1H) and 8.17 (d, J = 2.1 Hz, 1H), with the phenolic proton at δ 11.32 (s, 1H).[5]
¹³C NMR Seven distinct signals are anticipated. The amide carbonyl carbon will be the most downfield signal (typically 160-180 ppm). The carbons bonded to iodine (C3 and C5) and the hydroxyl group (C2) will also exhibit characteristic downfield shifts. For 3,5-diiodosalicylic acid, the carboxylic carbon is at δ 170.45 ppm, and the aromatic carbons are observed at δ 160.81, 153.15, 139.32, 113.17, 87.05, and 81.00 ppm.[5]
Infrared (IR) Expected characteristic bands include a broad O-H stretch (lowered frequency due to hydrogen bonding), N-H stretches for the amide, and a strong C=O stretch for the amide carbonyl. For 3,5-diiodosalicylic acid, these are seen at 3256 cm⁻¹ (O-H) and 1667 cm⁻¹ (C=O).[5]
Mass Spectrometry (MS) The molecular ion peak [M]⁺ would be observed at m/z 389. The fragmentation pattern will be influenced by the positions of the iodo, hydroxyl, and amide groups.

Crystal Structure and Stereochemical Analysis

Inferred Crystal Structure from a Related Compound

The analysis of N′-(2-Hydroxy-3,5-diiodobenzylidene)-2-methoxybenzohydrazide reveals key structural features of the 2-hydroxy-3,5-diiodo moiety.[9]

Crystallographic Data for N′-(2-Hydroxy-3,5-diiodobenzylidene)-2-methoxybenzohydrazide [9]
Crystal System Orthorhombic
Space Group Pna2₁
Unit Cell Dimensions a = 16.073(2) Å, b = 15.628(2) Å, c = 13.284(1) Å
Volume 3336.8(6) ų
Z 8

The structure shows that the 3,5-diiodosalicylaldehyde portion is essentially planar.[10] This planarity is a common feature in such substituted benzene rings.

Stereochemistry and Conformational Insights

2-Hydroxy-3,5-diiodobenzamide is an achiral molecule. However, its conformation is of significant interest. The key stereochemical feature is the relative orientation of the hydroxyl and amide groups. Due to strong intramolecular hydrogen bonding between the phenolic hydrogen and the carbonyl oxygen of the amide group, the molecule is expected to adopt a largely planar conformation.

This intramolecular hydrogen bond is a critical factor in stabilizing the conformation and influencing the molecule's reactivity and biological activity.

Caption: Intramolecular hydrogen bonding in 2-Hydroxy-3,5-diiodobenzamide.

Experimental Workflow for Structural Elucidation

For researchers aiming to obtain the definitive crystal structure of 2-Hydroxy-3,5-diiodobenzamide, the following workflow is recommended.

G cluster_workflow Single-Crystal X-ray Diffraction Workflow synthesis Synthesis & Purification crystallization Single Crystal Growth (e.g., slow evaporation) synthesis->crystallization data_collection X-ray Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (e.g., direct methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Protocol: Single-Crystal Growth and X-ray Diffraction [10]

  • Crystallization: Dissolve the purified 2-Hydroxy-3,5-diiodobenzamide in a suitable solvent (e.g., DMSO, ethanol, or a mixture). Allow the solvent to evaporate slowly at room temperature over several days to weeks to obtain single crystals.

  • Data Collection: Mount a suitable single crystal on a diffractometer equipped with a CCD area detector. Collect diffraction data at a controlled temperature (e.g., 298 K) using Mo Kα radiation.

  • Structure Solution and Refinement: Process the collected data to obtain integrated intensities. Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F². Locate hydrogen atoms from difference Fourier maps or place them in calculated positions.

Applications in Drug Development and Further Research

The 2-hydroxy-3,5-diiodobenzamide scaffold is a cornerstone in the development of anthelmintic drugs, with rafoxanide being a key example.[5][7] The insights into its structure and stereochemistry are crucial for understanding its mechanism of action and for designing new analogs with improved efficacy or different therapeutic applications. The halogenated salicylanilide class of compounds, to which this molecule belongs, has also been investigated for other biological activities, including antileishmanial and antibacterial effects.[5]

Future research could focus on co-crystallization studies to understand its interactions with target proteins, further exploring its potential as an antimicrobial agent, and using it as a scaffold for developing new therapeutic agents.

References

  • Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. National Center for Biotechnology Information. [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Center for Biotechnology Information. [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Chemical Papers. [Link]

  • Benzamide, 2-hydroxy-3,5-diiodo-. PubChem. [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. ResearchGate. [Link]

  • 2-Hydroxy-3,5-diiodobenzoic Acid. ResearchGate. [Link]

  • 2-Hydroxy-3-iodobenzamide. PubChem. [Link]

  • N′-(2-Hydroxy-3,5-diiodobenzylidene)-2-methoxybenzohydrazide. National Institutes of Health. [Link]

  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. ScienceDirect. [Link]

  • Biological Activity of 2-hydroxythiobenzanilides and Related Compounds. PubMed. [Link]

  • Benzamide, n-(4-chlorophenyl)-2-hydroxy-3,5-diiodo- (C13H8ClI2NO2). PubChem. [Link]

  • 2-Hydroxy-3,5-dinitrobenzamide. PubChem. [Link]

  • 2-Hydroxy-5-iodobenzamide. CAS Common Chemistry. [Link]

  • 4-HYDROXY-3,5-DIIODOBENZALDEHYDE. gsrs. [Link]

  • (PDF) Biological activity of 2-hydroxythiobenzanilides and related compounds. ResearchGate. [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PubMed. [Link]

Sources

Exploratory

2-Hydroxy-3,5-diiodobenzamide Derivatives: Receptor Binding Affinity and Kinase Inhibition Profiling

A Technical Guide to the Pharmacological Repurposing of Halogenated Salicylanilides Executive Summary The 2-hydroxy-3,5-diiodobenzamide scaffold—most prominently featured in halogenated salicylanilides such as rafoxanide...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Pharmacological Repurposing of Halogenated Salicylanilides

Executive Summary

The 2-hydroxy-3,5-diiodobenzamide scaffold—most prominently featured in halogenated salicylanilides such as rafoxanide and closantel—was historically developed as a veterinary anthelmintic class that functions by uncoupling mitochondrial oxidative phosphorylation. However, recent advances in structural pharmacology have repositioned this chemical motif as a potent, multi-targeted kinase inhibitor.

As a Senior Application Scientist, I have structured this technical whitepaper to guide drug development professionals through the rigorous methodologies required to profile the receptor binding affinity of these compounds. We will explore the mechanistic rationale behind their binding, review their quantitative affinity across emerging oncology targets (e.g., BRAF V600E, CDK4/6, and VEGFR), and detail the self-validating experimental protocols necessary to quantify these interactions accurately.

Mechanistic Rationale: The Thermodynamics of Halogen Bonding

To design effective binding assays, one must first understand why the 2-hydroxy-3,5-diiodobenzamide scaffold exhibits high affinity for specific receptor pockets. The binding modality is driven by a dual-action thermodynamic system:

  • Halogen Bonding (Sigma-Hole Interactions): The diiodo substitution at the 3 and 5 positions of the salicylamide ring creates a highly polarized electron cloud. The electron deficiency at the tip of the iodine atoms (the sigma-hole) acts as a strong Lewis acid, enabling highly directional halogen bonding with the backbone carbonyls (Lewis bases) located in the hinge region of kinase ATP-binding clefts (1[1]).

  • Hydrogen Bonding and Hydrophobic Stacking: The 2-hydroxy group and the amide carbonyl serve as critical hydrogen bond donors and acceptors, while the distal aromatic rings engage in robust π−π stacking and hydrophobic interactions within the deep hydrophobic pockets of the target proteins (2[2]).

Causality in Assay Design: Because halogen bonds often exhibit distinct kinetic signatures—specifically, a prolonged residence time (slower koff​ )—traditional endpoint enzymatic assays are insufficient for complete profiling. This necessitates the use of real-time kinetic platforms like Surface Plasmon Resonance (SPR) alongside functional TR-FRET assays to capture the full thermodynamic profile of the ligand-receptor interaction.

Workflow A 1. In Silico Docking (Halogen Bonding Analysis) B 2. SPR Binding Kinetics (Real-time Kd, kon, koff) A->B C 3. TR-FRET Kinase Assay (Functional IC50) B->C D 4. Cellular Phenotyping (Apoptosis / Arrest) C->D

Fig 1. Sequential workflow for evaluating 2-hydroxy-3,5-diiodobenzamide receptor binding affinity.

Quantitative Binding Profile

The repurposing of 2-hydroxy-3,5-diiodobenzamide derivatives has yielded impressive nanomolar to low-micromolar affinities across several critical oncogenic targets. The table below summarizes the validated quantitative data for the two most prominent derivatives: Rafoxanide and Closantel.

CompoundPrimary TargetSecondary TargetIC50 / AffinityAssay ModelReference
Rafoxanide BRAF V600E-0.07 µMIn Vitro Kinase Assay[1]
Rafoxanide CDK4/6-1.09 µMA375 Cell Viability[3]
Closantel BRAF V600E-1.90 µMIn Vitro Kinase Assay[1]
Closantel VEGFR (Angiogenesis)-1.45 µMZebrafish SIV Model[4]

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to eliminate false positives caused by compound aggregation, auto-fluorescence, or non-specific binding—common pitfalls when working with highly lipophilic halogenated compounds.

Surface Plasmon Resonance (SPR) Kinetic Profiling

Rationale: We utilize SPR to resolve the kon​ and koff​ rates. Direct amine coupling of kinases often occludes the active site; therefore, we employ a capture-based approach to ensure uniform, active-site-accessible orientation of the receptor.

Step-by-Step Protocol:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore). Activate the dextran matrix using standard EDC/NHS chemistry.

  • Capture Molecule Immobilization: Covalently link an anti-GST antibody to both Flow Cell 1 (FC1, reference) and Flow Cell 2 (FC2, active). Deactivate remaining reactive esters with 1 M ethanolamine.

  • Receptor Capture: Inject the GST-tagged receptor (e.g., GST-BRAF V600E) over FC2 only. FC1 remains as the anti-GST-only reference to validate that the ligand does not bind the capture antibody or the dextran matrix.

  • Analyte Preparation: Dilute the 2-hydroxy-3,5-diiodobenzamide compound in running buffer (HBS-P+). Critical: Supplement with exactly 5% DMSO to maintain the solubility of the lipophilic ligand. Ensure the running buffer also contains exactly 5% DMSO to prevent bulk refractive index mismatches.

  • Kinetic Injection (Single-Cycle Kinetics): Inject a 5-point concentration series (e.g., 3.125 nM to 50 nM) sequentially without regeneration steps. This is vital for halogenated compounds, which often exhibit slow dissociation; harsh regeneration can denature the captured kinase.

  • Dissociation Phase: Following the highest concentration injection, flow running buffer for 30 minutes to accurately capture the slow koff​ rate.

  • Data Analysis: Apply double-referencing (subtracting FC1 signals and buffer-only blank injections). Fit the sensorgrams to a 1:1 Langmuir binding model to extract KD​=koff​/kon​ .

TR-FRET Kinase Inhibition Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence to completely eliminate auto-fluorescence interference from the conjugated salicylanilide core.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the recombinant kinase and biotinylated substrate peptide to their predetermined optimal concentrations.

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo 550), transfer the compounds (in 100% DMSO) into a 384-well low-volume plate to create a 10-point dose-response curve. Self-Validation: Include Vemurafenib as a positive control and 1% DMSO as the uninhibited negative control.

  • Pre-Incubation (Crucial Step): Add the kinase solution to the compounds and incubate for 15 minutes at room temperature. This allows the slower halogen-bond-driven association to reach thermodynamic equilibrium before the enzymatic reaction begins.

  • Reaction Initiation: Add the ATP/Substrate mixture. Set the ATP concentration strictly at the apparent Km​ to ensure balanced, competitive binding conditions. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding a detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout & Analysis: Incubate for 30 minutes, then read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm, emission at 615 nm and 665 nm). Calculate the 665/615 nm emission ratio and fit the data to a 4-parameter logistic (4PL) regression model to determine the IC50. Ensure the plate Z'-factor is > 0.6.

Pathway Modulation and Phenotypic Outcomes

The high-affinity binding of 2-hydroxy-3,5-diiodobenzamide derivatives to these receptors translates into profound cellular phenotypes. By inhibiting BRAF V600E, compounds like rafoxanide and closantel block the downstream MEK/ERK cascade, triggering apoptosis (5[5]). Concurrently, their action as dual CDK4/6 inhibitors prevents the phosphorylation of the Retinoblastoma (Rb) protein, effectively arresting cancer cells in the G1 phase (3[3], 6[6]).

Pathway Ligand 2-Hydroxy-3,5-diiodobenzamide (Rafoxanide / Closantel) BRAF BRAF V600E Ligand->BRAF Inhibits CDK46 CDK4/6 Complex Ligand->CDK46 Inhibits MEK MEK / ERK Cascade BRAF->MEK Blocks Rb Rb Phosphorylation CDK46->Rb Blocks Apoptosis Apoptosis Induction MEK->Apoptosis Triggers Arrest G1 Cell Cycle Arrest Rb->Arrest Triggers

Fig 2. Multi-kinase inhibition pathways modulated by 2-hydroxy-3,5-diiodobenzamide derivatives.

References

  • Discovery of rafoxanide as a dual CDK4/6 inhibitor for the tre
  • Repositioning organohalogen drugs: a case study for identification of potent B-Raf V600E inhibitors via docking and bioassay. nih.gov.
  • Repurposing Rafoxanide: From Parasite Killer to Cancer Fighter. mdpi.com.
  • Double Repositioning: Veterinary Antiparasitic to Human Anticancer. mdpi.com.
  • Closantel Suppresses Angiogenesis and Cancer Growth in Zebrafish Models.
  • Investigating the Association Mechanism between Rafoxanide and Povidone. acs.org.

Sources

Foundational

Pharmacokinetic Profiling of 2-Hydroxy-3,5-diiodobenzamide Derivatives: A Comprehensive Technical Guide

Executive Summary The 2-hydroxy-3,5-diiodobenzamide moiety is the defining pharmacophore of halogenated salicylanilides, a class of compounds historically utilized as potent veterinary anthelmintics (e.g., closantel, raf...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-hydroxy-3,5-diiodobenzamide moiety is the defining pharmacophore of halogenated salicylanilides, a class of compounds historically utilized as potent veterinary anthelmintics (e.g., closantel, rafoxanide)[1][2]. Recently, these derivatives have garnered significant attention for repurposing in oncology and systemic antifungal therapies due to their ability to induce mitochondrial uncoupling and endoplasmic reticulum stress[1][2]. Understanding their unique pharmacokinetic (PK) profile is critical for optimizing dosing regimens, evaluating systemic toxicity, and developing novel targeted delivery systems. This guide synthesizes the physicochemical causality, in vivo profiling workflows, and quantitative disposition data of these critical derivatives.

Physicochemical Properties & Pharmacokinetic Causality

The macroscopic pharmacokinetic behavior of 2-hydroxy-3,5-diiodobenzamide derivatives is strictly dictated by their molecular structure. Understanding this causality is essential for predictive modeling and protocol design.

  • Lipophilicity & Prolonged Absorption: With an XLogP3 of approximately 3.9[3], the diiodinated benzamide core is highly lipophilic. Following oral administration, absorption from the gastrointestinal tract is slow and prolonged. Peak plasma concentrations (Tmax) typically occur between 24 and 48 hours post-dosing in ruminant models.

  • Ionization & Extreme Protein Binding: The phenolic hydroxyl group on the salicylamide core is weakly acidic, possessing a pKa of approximately 6.8[2]. At physiological pH (7.4), the molecule is predominantly ionized. This ionization, coupled with high lipophilicity, facilitates >99% binding to plasma proteins, primarily albumin.

  • Restricted Distribution & Slow Clearance: The extensive protein binding acts as a systemic "sink," restricting the free drug fraction available to partition into tissues. This results in a remarkably small apparent volume of distribution (Vd < 0.15 L/kg)[4]. Furthermore, because only the unbound fraction is available for hepatic processing and glomerular filtration, total body clearance is exceptionally slow (Cl < 0.01 mL/min/kg)[4].

  • Terminal Half-Life: The combination of a small Vd and near-zero clearance mathematically dictates an exceptionally long elimination half-life (t1/2β), ranging from 7.2 days for rafoxanide to up to 26.7 days for closantel in sheep[4][5].

In Vivo Pharmacokinetic Profiling Workflow

To accurately characterize the PK profile of 2-hydroxy-3,5-diiodobenzamide derivatives, a rigorous, self-validating experimental protocol is required. The extreme half-life and high protein binding necessitate specific methodological choices.

Step 1: Study Design, Dosing, and Sampling Strategy

Due to the prolonged elimination phase, a parallel study design or a prolonged crossover design with a mandatory washout period of >60 days must be employed to prevent carryover effects[6].

  • Administration: Administer the compound (e.g., 5–10 mg/kg) via oral gavage (using a 0.5% suspension) or via intravenous/subcutaneous injection[4][5].

  • Longitudinal Sampling: Collect venous blood samples into heparinized tubes at densely spaced early intervals (0, 4, 8, 12, 24, 48, 72, 96 hours) to capture the absorption and rapid distribution (t1/2α) phases[4][5].

  • Terminal Phase Capture: Continue sampling once weekly for up to 42–56 days to accurately calculate the terminal elimination rate constant (λz)[5].

  • Plasma Isolation: Centrifuge samples immediately at 3000 rpm for 15 minutes at 4°C to separate plasma, and store at -20°C to prevent ex vivo degradation[7].

Step 2: Self-Validating LC-MS/MS Bioanalysis

A robust bioanalytical method must account for matrix effects (ion suppression or enhancement) caused by the high concentration of precipitated plasma proteins. This is achieved by utilizing a stable isotope-labeled internal standard (SIL-IS).

  • Spiking (Self-Validation): To 200 µL of thawed plasma, add 10 µL of a SIL-IS solution (e.g., Rafoxanide-13C6 at 1 µg/mL in acetonitrile). The SIL-IS co-elutes with the analyte, perfectly correcting for any fluctuations in electrospray ionization (ESI) efficiency.

  • Protein Precipitation: Add 3 volumes (600 µL) of cold acetonitrile to disrupt drug-protein binding and precipitate albumin. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Chromatographic Separation: Inject the supernatant onto a C18 reversed-phase column. Utilize a gradient elution of LC-MS grade water (0.1% formic acid) and acetonitrile.

  • Mass Spectrometry: Operate the mass spectrometer in negative ESI mode. Utilize Multiple Reaction Monitoring (MRM) to track specific precursor-to-product ion transitions for both the target derivative and the SIL-IS.

Step 3: Non-Compartmental Analysis (NCA)

Calculate PK parameters using validated software. The intravascular disposition of these derivatives is best described by a 2-compartmental model with first-order rate constants, characterized by a rapid distribution phase (t1/2α < 30 min) and a prolonged elimination phase (t1/2β)[4][7].

Metabolic Stability & Biotransformation

2-Hydroxy-3,5-diiodobenzamide derivatives exhibit high metabolic stability, undergoing minimal hepatic biotransformation.

  • Hepatic Processing: The primary, albeit minor, metabolic pathway involves reductive deiodination (e.g., the conversion of closantel to 3-monoiodoclosantel) and slight amide hydrolysis[5]. Notably, no significant sulfate or glucuronide conjugates are formed[5].

  • Excretion: Because metabolism is highly restricted, >80% of the administered dose is excreted as the unchanged parent drug via the bile directly into the feces[5]. Renal clearance is negligible, with less than 1% of the dose eliminated in the urine[5].

Quantitative Pharmacokinetic Parameters

The following table summarizes the highly conserved PK parameters of key 2-hydroxy-3,5-diiodobenzamide derivatives across different ruminant species, highlighting the impact of species-specific clearance rates on the terminal half-life.

CompoundSpeciesRoute (Dose)Cmax (µg/mL)Tmax (h)t1/2β (days)Clearance (mL/min/kg)
Closantel SheepOral (10 mg/kg)~47.024 - 4826.7< 0.01
Closantel GoatOral (7.5 mg/kg)~45.0~624.7N/A
Rafoxanide SheepIV (7.5 mg/kg)N/AN/A7.2< 0.01
Rafoxanide GoatOral (22.5 mg/kg)~30.836~5.7N/A

(Data synthesized from FAO reports and comparative disposition studies[4][5][8])

Mechanistic Visualization

PK_Model Admin Drug Administration (Oral / SC / IV) GI Gastrointestinal Tract (Slow Absorption) Admin->GI Oral Plasma Central Compartment (Plasma: >99% Bound) Admin->Plasma IV/SC GI->Plasma Absorption Tmax 24-48h Tissue Peripheral Compartment (Vd < 0.15 L/kg) Plasma->Tissue Distribution t1/2α < 30m Liver Hepatic Processing (Minimal Metabolism) Plasma->Liver Clearance Feces Fecal Elimination (Long t1/2β) Liver->Feces Biliary Excretion >80% Unchanged

Figure 1: Two-compartment PK model and ADME pathway of 2-Hydroxy-3,5-diiodobenzamide derivatives.

References

  • Repurposing Rafoxanide: From Parasite Killer to Cancer Fighter Source: MDPI URL:1

  • Benzamide, 2-hydroxy-3,5-diiodo- | CID 205488 Source: PubChem (NIH) URL:3

  • The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides Source: PMC (NIH) URL:2

  • Residues of Some Veterinary Drugs in Animals and Foods: Closantel Source: FAO.org URL:5

  • Intravascular plasma disposition and salivary secretion of closantel and rafoxanide in sheep Source: PubMed (NIH) URL:4

  • Comparative pharmacokinetic disposition of closantel in sheep and goats Source: PubMed (NIH) URL:8

  • Application Notes & Protocols: Utilizing Rafoxanide-13C6 in Pharmacokinetic Studies Source: BenchChem URL:Link

  • Bioequivalence study of two closantel formulations in sheep Source: CABI Digital Library URL:6

Sources

Exploratory

Physicochemical Profiling of 2-Hydroxy-3,5-diiodobenzamide: Molecular Weight, Lipid Solubility, and Mechanistic Implications

Executive Summary In the realm of rational drug design, the physicochemical properties of a pharmacophore dictate its pharmacokinetic fate and pharmacodynamic efficacy. 2-Hydroxy-3,5-diiodobenzamide (CAS: 18071-54-0) ser...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design, the physicochemical properties of a pharmacophore dictate its pharmacokinetic fate and pharmacodynamic efficacy. 2-Hydroxy-3,5-diiodobenzamide (CAS: 18071-54-0) serves as a critical structural motif and synthetic intermediate for a class of potent anthelmintic and antimicrobial agents known as salicylanilides (e.g., Closantel, Rafoxanide)[1]. As a Senior Application Scientist, I have structured this technical guide to dissect the causality between this molecule's specific molecular weight (MW) and lipid solubility (LogP), and its biological mechanism as a mitochondrial uncoupler.

Quantitative Physicochemical Profile

The addition of two heavy, electron-withdrawing iodine atoms to the salicylamide core fundamentally alters its physical chemistry. The high atomic mass of iodine significantly drives up the molecular weight, while its polarizability and hydrophobicity drastically increase lipid solubility.

PropertyValueScientific Implication
Molecular Formula C₇H₅I₂NO₂Defines the core structural scaffold.
Molecular Weight 388.93 g/mol High mass-to-volume ratio affects membrane diffusion kinetics[2].
Exact Mass 388.84097 DaCritical for high-resolution mass spectrometry (HRMS) validation[2].
Lipid Solubility (XLogP3) 3.9Indicates strong lipophilicity, essential for membrane permeation[2].
Topological Polar Surface Area 63.3 ŲOptimal for crossing biological barriers without excessive aqueous trapping[2].
Hydrogen Bond Donors/Acceptors 2 / 2Facilitates targeted protein-ligand interactions and proton shuttling[2].

Mechanistic Causality: Lipophilicity and Mitochondrial Uncoupling

The pharmacological utility of 2-hydroxy-3,5-diiodobenzamide derivatives stems from their ability to act as protonophores—molecules that transport protons across lipid bilayers, thereby short-circuiting the proton motive force required for ATP synthesis[1].

The Causality of LogP and pKa: A LogP of 3.9 is not arbitrary; it is a thermodynamic necessity. To function as a mitochondrial uncoupler, the molecule must possess a delicate balance:

  • High Lipophilicity (LogP ~3.9): Allows the neutral, protonated form to seamlessly partition into the hydrophobic core of the inner mitochondrial membrane[2].

  • Electron Withdrawing Effects: The dual iodine substitutions exert a strong inductive pull, lowering the pKa of the phenolic hydroxyl group. This ensures the molecule can easily deprotonate in the slightly alkaline environment of the mitochondrial matrix.

  • Anionic Delocalization: Once deprotonated, the negative charge is delocalized across the aromatic ring, stabilized by the halogens. This allows the anionic form to remain lipophilic enough to cross back through the membrane, completing the catalytic cycle of proton transport[1].

G A 2-Hydroxy-3,5-diiodobenzamide (Protonated, Lipophilic) B Crosses Inner Mitochondrial Membrane A->B High LogP (3.9) C Deprotonation in Mitochondrial Matrix B->C pH Gradient E Dissipation of Proton Gradient B->E H+ release D Anion Crosses Membrane Back C->D Charge Delocalization D->A Reprotonation F Inhibition of Oxidative Phosphorylation E->F ATP Depletion

Mitochondrial uncoupling pathway driven by the lipophilicity of 2-hydroxy-3,5-diiodobenzamide.

Self-Validating Experimental Protocols

To utilize this compound in downstream drug synthesis, its physicochemical parameters must be empirically validated. The following protocols are designed as self-validating systems to eliminate experimental artifacts.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification

Synthetic halogenation often yields mono-iodinated impurities. Validating the exact mass (388.84097 Da) is critical[2].

  • Rationale: Electrospray Ionization (ESI) in negative mode is chosen because the acidic phenolic hydroxyl readily yields an [M-H]⁻ ion, preventing the fragmentation often seen in positive mode.

  • Step 1: Prepare a 1 µg/mL solution of the analyte in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Step 2: Inject 5 µL into an ESI-Q-TOF mass spectrometer operating in negative ion mode.

  • Step 3: Acquire spectra across an m/z range of 100-600.

  • Step 4 (Self-Validation): Extract the peak at m/z 387.833. Calculate the mass error (must be < 5 ppm). Furthermore, analyze the isotopic distribution; the presence of two iodine atoms (which are monoisotopic ¹²⁷I) combined with carbon-13 naturally produces a highly specific isotopic signature. If the M+1/M peak ratio deviates from theoretical calculations, structural impurity is confirmed.

Shake-Flask LC-UV Method for LogP Determination

While computational models predict an XLogP3 of 3.9[2], empirical determination via the shake-flask method is the gold standard for regulatory submissions.

  • Rationale: Biphasic partitioning directly mimics biological membrane absorption. Buffer pre-saturation prevents solvent volume shifts that would artificially skew concentration readings.

  • Step 1 (Phase Saturation): Stir n-octanol and 10 mM Phosphate Buffer (pH 7.4) together for 24 hours at 25°C to ensure mutual saturation.

  • Step 2 (Solute Addition): Dissolve exactly 1.0 mg of 2-hydroxy-3,5-diiodobenzamide into 10 mL of the pre-saturated octanol phase.

  • Step 3 (Equilibration): Combine 5 mL of the spiked octanol with 5 mL of pre-saturated aqueous buffer in a sealed vessel. Shake at 100 RPM for 24 hours at a strictly controlled 25°C to reach thermodynamic equilibrium.

  • Step 4 (Phase Separation): Centrifuge the mixture at 3000 × g for 15 minutes to break any microemulsions at the interface.

  • Step 5 (Quantification): Carefully sample both phases using a syringe. Analyze via HPLC-UV (λmax ~ 280 nm) against a standard calibration curve.

  • Step 6 (Self-Validation): Calculate the mass balance. The sum of the mass quantified in the octanol phase plus the aqueous phase must equal ≥ 98% of the initial input mass. A lower recovery indicates precipitation or adsorption to the glass vial, invalidating the LogP calculation.

G S1 Step 1: Phase Saturation (Octanol & Aqueous Buffer) S2 Step 2: Solute Addition (2-Hydroxy-3,5-diiodobenzamide) S1->S2 S3 Step 3: Equilibration (Shake 24h, 25°C) S2->S3 S4 Step 4: Phase Separation (Centrifugation at 3000 x g) S3->S4 S5 Step 5: HPLC-UV Analysis (Quantify both phases) S4->S5 S6 Step 6: LogP Calculation (Self-Validating Mass Balance) S5->S6 Must recover ≥98% mass

Workflow for empirical LogP determination via the shake-flask method.

Conclusion

The precise molecular weight (388.93 g/mol ) and lipid solubility (LogP 3.9) of 2-hydroxy-3,5-diiodobenzamide are not mere statistical data points; they are the thermodynamic drivers of its biological activity[2]. By understanding the causality between its heavy halogen substitution and its membrane-permeating protonophore capabilities, researchers can better leverage this scaffold in the development of next-generation oxidative phosphorylation inhibitors[1]. Rigorous, self-validating analytical protocols remain paramount to ensure the integrity of these physicochemical parameters during drug development.

References

  • Benzamide, 2-hydroxy-3,5-diiodo- | C7H5I2NO2 | CID 205488 - PubChem National Center for Biotechnology Information (NIH) URL: [Link]

  • The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides PubMed Central (PMC) - NIH URL:[Link]

Sources

Foundational

Discovery and Initial Synthesis Pathways of 2-Hydroxy-3,5-diiodobenzamide: A Technical Guide

Introduction 2-Hydroxy-3,5-diiodobenzamide (CAS: 18071-54-0), frequently referred to as 3,5-diiodosalicylamide, is a highly specialized halogenated aromatic scaffold. In the realm of drug discovery—particularly for veter...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Hydroxy-3,5-diiodobenzamide (CAS: 18071-54-0), frequently referred to as 3,5-diiodosalicylamide, is a highly specialized halogenated aromatic scaffold. In the realm of drug discovery—particularly for veterinary and human antiparasitic agents—this compound serves as the foundational building block for synthesizing potent salicylanilides such as Rafoxanide and Closantel. This whitepaper provides a rigorous examination of its discovery rationale, mechanistic synthesis pathways, and downstream applications.

Mechanistic Rationale and Scaffold Discovery

The discovery of 3,5-diiodosalicylamide derivatives was driven by the need to develop lipophilic uncouplers of oxidative phosphorylation to combat parasitic infections.

Causality of Structural Features:

  • Di-iodination at C3 and C5: The inclusion of two bulky, highly electronegative iodine atoms significantly lowers the pKa of the phenolic hydroxyl group. This acidity is crucial; it allows the molecule to exist in a lipophilic anionic state, enabling it to shuttle protons across the inner mitochondrial membrane of parasites, thereby collapsing the proton motive force.

  • Amide/Acyl Chloride Handle: The benzamide group (or its acyl chloride precursor) provides a versatile synthetic handle for nucleophilic acyl substitution, allowing researchers to attach various substituted anilines to optimize pharmacokinetics and target specificity.

Primary Synthesis Pathways

The synthesis of 2-hydroxy-3,5-diiodobenzamide and its reactive intermediates relies on highly efficient electrophilic aromatic substitution (EAS).

Pathway A: Direct Oxidative Iodination (Green Chemistry Approach)

Historically, iodination of aromatic rings was challenging due to the poor electrophilicity of molecular iodine (I 2​ ) and the generation of hydroiodic acid (HI) as a byproduct, which reduces atom economy to 50%. The modern, self-validating protocol utilizes hydrogen peroxide (H 2​ O 2​ ) as an oxidant[1].

  • Causality: H 2​ O 2​ oxidizes I 2​ into the highly reactive iodonium ion (I + ). This not only drives the EAS reaction to completion at the sterically accessible and electronically activated 3- and 5-positions of the salicylamide ring but also re-oxidizes any formed HI back to I 2​ , achieving near 100% atom economy.

Pathway B: Via 3,5-Diiodosalicylic Acid

For industrial scale-up, researchers often start with salicylic acid. Iodination yields 3,5-diiodosalicylic acid, which is then treated with thionyl chloride (SOCl 2​ ) or phosphorus trichloride (PCl 3​ ) to form . This reactive acyl chloride is a prime electrophile for synthesizing diverse libraries of salicylanilides.

Experimental Protocol: Oxidative Iodination of Salicylamide

The following protocol details the direct synthesis of 2-hydroxy-3,5-diiodobenzamide, designed as a self-validating system to ensure high yield and purity[1].

Step-by-Step Methodology:

  • Preparation of Reaction Mixture: In a round-bottom flask, dissolve 16.0 g of salicylamide in 80 mL of ethanol. Add 30.0 g of molecular iodine (I 2​ ) and 8.0 mL of concentrated sulfuric acid (H 2​ SO 4​ ).

    • Rationale: Ethanol serves as a solvent that dissolves both the organic substrate and iodine, while H 2​ SO 4​ provides the acidic medium necessary to stabilize the iodonium intermediate.

  • Oxidant Addition: Heat the mixture to 60°C. Slowly add 18 mL of a 30% aqueous hydrogen peroxide (H 2​ O 2​ ) solution dropwise via an addition funnel.

    • Rationale: Dropwise addition controls the exothermic oxidation of I 2​ to I + , preventing solvent boil-off and minimizing oxidative degradation of the aromatic ring.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 60°C for 2 hours. The reaction visually validates itself; the dark purple/brown color of I 2​ will gradually fade to a lighter yellow as iodine is consumed and incorporated into the aromatic ring.

  • Quenching and Crystallization: Allow the reaction mixture to cool to room temperature, then chill in an ice bath. The product, 3,5-diiodosalicylamide, will spontaneously crystallize due to its low solubility in cold aqueous ethanol.

  • Purification: Collect the precipitate via vacuum filtration. Wash the filter cake with a cold 5% sodium thiosulfate (Na 2​ S 2​ O 3​ ) solution.

    • Rationale: The thiosulfate wash chemically quenches any residual unreacted iodine, reducing it to water-soluble iodide ions that are easily washed away. Recrystallize from ethanol to afford the pure product.

Quantitative Data and Characterization

Accurate characterization is essential for verifying the success of the di-iodination. The following table summarizes the key physicochemical properties of 2-hydroxy-3,5-diiodobenzamide.

PropertyValueClinical / Synthetic Relevance
Molecular Formula C 7​ H 5​ I 2​ NO 2​ Core scaffold composition
Molecular Weight 388.93 g/mol High mass due to heavy iodine atoms
XLogP3 3.9High lipophilicity, ideal for membrane permeation
Hydrogen Bond Donors 2Essential for target protein binding
Hydrogen Bond Acceptors 2Facilitates intermolecular interactions
CAS Number 18071-54-0Standard registry identifier

Data sourced from 2[2].

Downstream Applications and Signaling Pathways

Once synthesized, 2-hydroxy-3,5-diiodobenzamide (or its acyl chloride) is reacted with halogenated anilines to form drugs like 3[3]. These molecules target the mitochondria of parasitic organisms (e.g., Fasciola hepatica). By acting as protonophores, they transport protons across the inner mitochondrial membrane, bypassing ATP synthase. This uncouples oxidative phosphorylation, leading to a lethal depletion of ATP in the parasite.

G Salicylamide Salicylamide (Starting Material) Iodination Oxidative Iodination (I2, H2O2, H+) Salicylamide->Iodination Diiodosalicylamide 2-Hydroxy-3,5-diiodobenzamide (Core Scaffold) Iodination->Diiodosalicylamide AcylChloride 2-Hydroxy-3,5-diiodobenzoyl chloride (Reactive Intermediate) Diiodosalicylamide->AcylChloride SOCl2 / PCl3 Rafoxanide Rafoxanide / Closantel (Anthelmintic Drugs) AcylChloride->Rafoxanide Substituted Anilines Mechanism Mitochondrial Uncoupling (Oxidative Phosphorylation) Rafoxanide->Mechanism Biological Target

Synthesis workflow of 2-Hydroxy-3,5-diiodobenzamide and its downstream biological targeting.

References

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)
  • Source: dss.go.
  • Source: benchchem.
  • Source: PubChem (nih.gov)

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Exploratory

An In-depth Technical Guide to the Target Identification and Validation of 2-Hydroxy-3,5-diiodobenzamide

Abstract The salicylamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including antiviral, antimicrobial, and anti-inflammatory effe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The salicylamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including antiviral, antimicrobial, and anti-inflammatory effects. 2-Hydroxy-3,5-diiodobenzamide, a halogenated member of this class, represents a molecule of significant interest, yet its precise molecular targets remain largely uncharacterized. This guide provides a comprehensive, field-proven strategy for the systematic identification and rigorous validation of its protein targets. We move beyond a simple listing of techniques, offering a logical, multi-pronged framework that combines unbiased, discovery-based proteomics with hypothesis-driven biochemical screening. Each stage is detailed with the causality behind experimental choices, step-by-step protocols for key methodologies, and a self-validating system of checks to ensure scientific integrity. This document is intended for researchers, scientists, and drug development professionals seeking to deorphanize novel bioactive small molecules.

Introduction: The Case for 2-Hydroxy-3,5-diiodobenzamide

2-Hydroxy-3,5-diiodobenzamide, also known as 3,5-diiodosalicylamide, belongs to the versatile class of iodinated benzamides. The incorporation of iodine atoms onto the benzamide scaffold confers unique physicochemical properties that can modulate interactions with biological targets, often enhancing potency and selectivity through specific halogen bonding.[1] While direct targets for this specific molecule are not established, the broader family of salicylamide derivatives provides a strong rationale for its investigation.

Notable derivatives like niclosamide and nitazoxanide are known to possess broad-spectrum antiviral activity by modulating multiple signaling pathways, including NF-κB, STAT3, and mTORC1.[2] Other derivatives have been shown to inhibit Hepatitis B virus (HBV) by disrupting capsid formation[3], while some exhibit anti-inflammatory and analgesic properties.[4] Furthermore, the related anthelmintic drug, rafoxanide, is a more complex salicylanilide derived from a 2-hydroxy-3,5-diiodobenzoic acid precursor, highlighting potential antiparasitic applications.[5] The iodinated benzamide class also includes known enzyme inhibitors, such as selective inhibitors of monoamine oxidase B (MAO-B).[6]

This rich pharmacological context suggests that 2-Hydroxy-3,5-diiodobenzamide likely interacts with one or more protein targets to exert a biological effect. The critical first step in harnessing its therapeutic potential is to unequivocally identify and validate these molecular targets. This guide outlines an integrated strategy to achieve this.

A Multi-Pronged Strategy for Target Identification

A robust target identification campaign should not rely on a single method. We advocate for a parallel approach combining unbiased, proteome-wide discovery methods with focused, hypothesis-driven screening. This dual strategy maximizes the chances of identifying bona fide targets while minimizing the risk of methodological artifacts.

dot graph TD { graph [splines=ortho, nodesep=1, ranksep=1.2]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Integrated workflow for target identification.

Unbiased Method 1: Affinity Chromatography-Mass Spectrometry (AC-MS)

Causality: This technique is predicated on the principle that if a compound (the "bait") is immobilized on a solid support, it will selectively capture its binding partners ("prey") from a complex protein mixture like a cell lysate. These captured proteins can then be identified by mass spectrometry.[7]

  • Affinity Probe Synthesis:

    • Synthesize a derivative of 2-Hydroxy-3,5-diiodobenzamide with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive handle or a biotin tag. The linker's attachment point should be chosen to minimize disruption of the pharmacophore.

    • Rationale: The linker provides spatial separation from the solid support, reducing steric hindrance for protein binding. A "negative control" probe, where a key functional group (like the hydroxyl) is altered, should also be synthesized to help distinguish specific from non-specific binders.

  • Immobilization:

    • If using a biotinylated probe, incubate it with streptavidin-coated agarose or magnetic beads.

    • If using a probe with a reactive handle (e.g., an amine), covalently couple it to NHS-activated sepharose beads.

    • Rationale: Covalent linkage or high-affinity biotin-streptavidin interaction ensures the bait is not lost during wash steps.

  • Protein Pull-Down:

    • Prepare a native cell lysate from a relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are observed).

    • Incubate the lysate with the compound-immobilized beads (and control beads) for 1-2 hours at 4°C.[7]

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins, often by boiling in SDS-PAGE loading buffer or using a competitive eluent.

  • Mass Spectrometry and Data Analysis:

    • Separate the eluted proteins by SDS-PAGE and perform in-gel digestion (e.g., with trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

    • Identify proteins and quantify their abundance. True targets should be significantly enriched on the active compound beads compared to control beads (e.g., beads with no compound or with the inactive analog).

Unbiased Method 2: Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry

Causality: The binding of a ligand to a protein typically increases the protein's thermodynamic stability. This increased stability makes the protein more resistant to heat-induced denaturation and aggregation. CETSA measures this phenomenon on a proteome-wide scale.[4][9]

  • Cell Treatment:

    • Treat intact, live cells with 2-Hydroxy-3,5-diiodobenzamide or a vehicle control (e.g., DMSO) for a defined period.

    • Rationale: Performing the initial binding step in live cells is more physiologically relevant than using a lysate, as it accounts for cell permeability and potential metabolic activation of the compound.[10]

  • Thermal Challenge:

    • Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C).

    • Rationale: This creates a "melting curve" for each protein. A target protein will show a shift in its melting curve to higher temperatures in the presence of the stabilizing ligand.

  • Sample Preparation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, aggregated fraction by ultracentrifugation.[10]

  • Quantitative Proteomics:

    • Digest the soluble protein fractions from each temperature point and treatment condition.

    • Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

    • Analyze by LC-MS/MS. The data will reveal which proteins remain in the soluble fraction at higher temperatures in the drug-treated samples compared to the vehicle-treated samples. These are the candidate targets.

Hypothesis-Driven Screening

Causality: Based on the known activities of related compounds, we can form educated guesses about potential targets and test them directly. This is a highly efficient method for confirming expected activities or quickly ruling out entire target classes.

  • Rationale: Salicylamides like niclosamide are known to modulate signaling pathways regulated by kinases (e.g., STAT3, mTORC1).[2] Therefore, 2-Hydroxy-3,5-diiodobenzamide may function as a kinase inhibitor.

  • Methodology:

    • Submit the compound to a commercial kinase screening service that offers a large panel (e.g., >400 kinases).

    • Perform an initial screen at a single high concentration (e.g., 10 µM) to identify primary hits (e.g., >50% inhibition).

    • For any primary hits, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).[5][11]

    • The assay format is typically luminescence-based (measuring ATP consumption) or radiometric (measuring incorporation of ³²P onto a substrate).[12][13]

  • Rationale: Structurally related iodinated benzamides are known to be potent and selective MAO-B inhibitors.[6]

  • Methodology:

    • Utilize a commercially available MAO-B inhibitor screening kit, which is often fluorometric.[14][15]

    • The assay is based on the detection of H₂O₂, a byproduct of the MAO-catalyzed oxidative deamination of its substrate.[16][17]

    • Pre-incubate recombinant human MAO-B enzyme with various concentrations of 2-Hydroxy-3,5-diiodobenzamide.[18]

    • Initiate the reaction by adding the substrate (e.g., tyramine or kynuramine) and a probe that fluoresces in the presence of H₂O₂.

    • Measure the fluorescence kinetically and calculate the IC50 value from a dose-response curve.

Rigorous Target Validation: From Hit to Confirmed Target

Identifying a candidate protein is only the beginning. Validation is the critical process of proving that the compound directly binds the target and that this interaction is responsible for the observed biological effect.

dot graph TD { graph [splines=ortho, nodesep=0.8, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: A workflow for robust target validation.

Biochemical Validation

Goal: To confirm direct, physical binding between the compound and the purified target protein and to quantify the interaction.

  • Principle: SPR is a label-free technique that measures changes in mass on a sensor chip surface in real-time.[19]

  • Methodology:

    • Immobilize the purified recombinant target protein onto an SPR sensor chip.

    • Flow various concentrations of 2-Hydroxy-3,5-diiodobenzamide over the chip.

    • Binding of the compound to the protein causes a change in the refractive index, which is detected and reported in response units (RU).

    • By analyzing the association and dissociation phases of the binding curves (sensorgrams), one can determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD), a direct measure of binding affinity.[20][21]

  • Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[22]

  • Methodology:

    • Place the purified target protein in the ITC sample cell.

    • Titrate in precise aliquots of the compound from a syringe.

    • The instrument measures the minute heat changes that occur upon binding.

    • A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[23] This provides deep insight into the forces driving the binding event.

Cellular Validation

Goal: To confirm that the compound engages the target in a physiological context (i.e., inside a cell) and that this engagement leads to a functional consequence.

  • Principle: This is a lower-throughput version of the MS-CETSA used to validate a specific candidate.[24]

  • Methodology:

    • Treat cells with a range of concentrations of the compound.

    • Heat the cells to a single, optimized temperature (determined from the MS-CETSA melt curve) that is on the slope of the protein's denaturation curve.

    • Lyse, centrifuge to pellet aggregated proteins, and analyze the amount of soluble target protein remaining by Western Blot.

    • A dose-dependent increase in the soluble protein signal confirms target engagement in cells and can be used to generate a cellular EC50 value.[25]

  • Principle: If the compound's biological effect is mediated by a specific target, then removing that target should either mimic the effect of the compound or render the cells insensitive to it.[26]

  • Methodology:

    • Use small interfering RNA (siRNA) to transiently knock down the mRNA of the target protein.[27][28][29]

    • Alternatively, use CRISPR/Cas9 to create a stable knockout cell line where the gene for the target protein is permanently disabled.[30][31]

    • Compare the phenotype of the knockdown/knockout cells to wild-type cells treated with 2-Hydroxy-3,5-diiodobenzamide. If the compound causes cell death, for example, a knockout cell line that is now resistant to the compound strongly validates the target.

  • Principle: If the validated target is part of a known signaling pathway, the compound should modulate downstream markers of that pathway.

  • Example (If STAT3 is the target):

    • STAT3 is a transcription factor activated by phosphorylation (p-STAT3) in response to cytokines like IL-6.[32][33] Activated p-STAT3 then dimerizes and moves to the nucleus to regulate gene expression.[2][3]

    • Treat cells with IL-6 in the presence or absence of 2-Hydroxy-3,5-diiodobenzamide.

    • Measure the levels of p-STAT3 (at tyrosine 705) and total STAT3 by Western Blot. A reduction in the p-STAT3/STAT3 ratio would indicate pathway inhibition.

    • Measure the mRNA levels of known STAT3 target genes (e.g., BCL-XL, CYCLIN D1) by qPCR. A decrease in their expression would further confirm pathway modulation.

dot graph TD { graph [splines=ortho, nodesep=0.8, ranksep=1.2]; node [shape=box, style="rounded", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Caption: Hypothetical STAT3 pathway inhibition.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Summary of Target Identification Hits

Method Candidate Protein Score / Enrichment Notes
AC-MS Protein X 15.2-fold vs. control Kinase domain-containing protein
AC-MS Protein Y 9.8-fold vs. control RNA binding protein
MS-CETSA Protein X ΔTm = +5.2 °C Strong stabilization

| MS-CETSA | Protein Z | ΔTm = +3.1 °C | Mitochondrial protein |

Table 2: Summary of Validation Data for Protein X

Assay Metric Value Conclusion
SPR KD 250 nM Confirms direct, high-affinity binding
In Vitro Kinase Assay IC50 450 nM Confirms enzymatic inhibition
Western Blot CETSA EC50 1.2 µM Confirms target engagement in cells

| siRNA Knockdown | Phenotype | Resistant to compound | Confirms target is necessary for effect |

Conclusion

The process of identifying and validating the molecular target of a novel compound like 2-Hydroxy-3,5-diiodobenzamide is a systematic endeavor that requires a multi-faceted and rigorous approach. By integrating unbiased proteomic discovery methods with hypothesis-driven screening, researchers can generate a high-confidence list of candidate targets. Subsequent validation through a cascade of biochemical and cellular assays is essential to confirm direct binding, cellular engagement, and functional relevance. This in-depth guide provides the strategic framework and detailed methodologies necessary to successfully deorphanize this and other bioactive small molecules, paving the way for future therapeutic development.

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  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link]

  • Liu, B., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

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  • Reddy, G. B., et al. (2011). Application of isothermal titration calorimetry and column chromatography for identification of biomolecular targets. PubMed. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]

  • Proteintech. (2016). siRNA knockdown validation 101: Incorporating negative controls in antibody research. Retrieved from [Link]

  • Wang, Y., et al. (2024). Surface plasmon resonance assay for screening diverse aptamer-target interactions. protocols.io. Retrieved from [Link]

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  • The Assay Depot, Inc. (n.d.). Monoamine Oxidase B (MAO-B) Human Enzymatic LeadHunter Assay. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. PMC. Retrieved from [Link]

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  • Lattanzi, A., et al. (2019). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. PMC. Retrieved from [Link]

  • Khan, M. Z., et al. (2023). Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops. MDPI. Retrieved from [Link]

  • Cyprotex. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Horizon Discovery. (n.d.). CRISPR-Cas9 screening for target identification. Retrieved from [Link]

  • Matulis, D. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. researchgate.net. Retrieved from [Link]

  • CD Genomics. (n.d.). CRISPR Off-Target Validation. Retrieved from [Link]

  • Creative BioMart. (n.d.). Protocol of Immobilized Metal Affinity Chromatography. Retrieved from [Link]

  • Cytoscape. (n.d.). Affinity purification-mass spectrometry network analysis. Retrieved from [Link]

  • Protocols.io. (2025). Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. Retrieved from [Link]

  • Li, L., & Lin, X. (2013). RNA Interference to Knock Down Gene Expression. PMC. Retrieved from [Link]

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Protocols & Analytical Methods

Method

HPLC method development for 2-Hydroxy-3,5-diiodobenzamide quantification

An Application Note and Protocol for the Quantification of 2-Hydroxy-3,5-diiodobenzamide using a Validated HPLC Method Introduction 2-Hydroxy-3,5-diiodobenzamide is a halogenated derivative of salicylamide, a compound cl...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of 2-Hydroxy-3,5-diiodobenzamide using a Validated HPLC Method

Introduction

2-Hydroxy-3,5-diiodobenzamide is a halogenated derivative of salicylamide, a compound class with known biological activities. The introduction of two iodine atoms onto the aromatic ring significantly increases the molecule's molecular weight and lipophilicity, which can influence its efficacy, metabolism, and formulation requirements.[1][2] Accurate and reliable quantification of this compound is essential for research, quality control of bulk drug substance, and formulation development.

This application note details the development and validation of a simple, robust, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 2-Hydroxy-3,5-diiodobenzamide. The narrative explains the scientific rationale behind each step of the method development process, from initial parameter selection to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Analyte Physicochemical Properties and Method Development Strategy

A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure and Functional Groups: 2-Hydroxy-3,5-diiodobenzamide possesses a phenolic hydroxyl group (-OH) and a primary amide group (-CONH2) attached to a di-iodinated benzene ring. The phenolic hydroxyl group is weakly acidic (pKa of the parent salicylamide is ~8.2) and the amide is neutral. The presence of an ionizable group is a critical consideration for RP-HPLC.

  • Hydrophobicity: The compound has a calculated XLogP3 value of 3.9, indicating significant hydrophobicity.[1] This property makes it an ideal candidate for reversed-phase chromatography, where it can be strongly retained by a non-polar stationary phase.

Based on this analysis, a reversed-phase HPLC method was selected. The strategy involves using a non-polar stationary phase and a polar mobile phase. To ensure consistent retention and sharp peak shape, the mobile phase pH will be controlled to suppress the ionization of the acidic phenolic hydroxyl group.[6]

Section 1: HPLC Method Development and Optimization

The logical progression from initial scouting to a final, optimized method is crucial for developing a robust analytical procedure.

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 stationary phase was chosen as the primary column due to its versatility and strong hydrophobic retention capabilities, which are well-suited for an analyte with an XLogP of 3.9.[7] Phenyl-based columns can be considered as an alternative for enhanced selectivity due to potential π-π interactions with the analyte's aromatic ring.[7][8]

  • Chemicals and Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade

    • Orthophosphoric Acid (H₃PO₄), analytical grade

    • Water, HPLC grade or purified to 18.2 MΩ·cm

Initial Method Scouting
  • Stationary Phase Selection: A LUNA C18(2) column (250 x 4.6 mm, 5 µm) was selected for initial trials. C18 columns are the industry standard and provide excellent retention for a wide range of non-polar to moderately polar analytes.[7]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol because it typically provides better peak shape and lower backpressure.

    • Aqueous Phase: To ensure the phenolic hydroxyl group remains protonated (non-ionized), an acidic mobile phase is required.[6] A 25 mM potassium dihydrogen phosphate buffer was prepared, and its pH was adjusted to 3.0 with phosphoric acid. This pH is well below the estimated pKa of the analyte, ensuring reproducible retention.[9]

  • Detection Wavelength (λmax): A solution of 2-Hydroxy-3,5-diiodobenzamide was scanned from 200 to 400 nm using a PDA detector. The UV spectrum showed a significant absorbance maximum at 238 nm , which was selected for quantification to ensure maximum sensitivity.

  • Initial Gradient Run: A broad gradient from 30% to 90% ACN over 20 minutes was run to determine the approximate elution time and solvent percentage required. The analyte eluted at a relatively high ACN percentage, confirming its hydrophobic nature.

Method Optimization

Based on the initial scouting run, the method was optimized for speed, efficiency, and peak symmetry.

  • Elution Mode: An isocratic elution was found to be sufficient for quantifying the main peak, simplifying the method.

  • Mobile Phase Composition: The percentage of acetonitrile was systematically varied. A composition of Acetonitrile:25 mM KH₂PO₄ Buffer (pH 3.0) (65:35, v/v) provided a good retention factor (k') between 2 and 10, ensuring sufficient separation from the solvent front without an excessively long run time.

  • Flow Rate: The flow rate was set to 1.0 mL/min , which provides a balance between analysis time and column efficiency.[10]

  • Column Temperature: The column was maintained at 30°C to ensure stable retention times and reduce viscosity.

Final Optimized Chromatographic Conditions

The final, optimized conditions for the quantification of 2-Hydroxy-3,5-diiodobenzamide are summarized in the table below.

ParameterCondition
HPLC SystemStandard HPLC with UV Detector
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseAcetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0) (65:35, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
Detection Wavelength238 nm
Run Time10 minutes

Section 2: Protocol for Standard and Sample Preparation

Accurate preparation of standards and samples is critical for reliable quantification.

  • Diluent Preparation: The mobile phase itself (Acetonitrile:Buffer 65:35) is used as the diluent to ensure peak shape integrity and avoid solvent mismatch effects.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 2-Hydroxy-3,5-diiodobenzamide reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well.

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL . (e.g., 1, 5, 10, 25, 50, 75, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh an amount of the sample powder (e.g., bulk drug) expected to contain approximately 25 mg of 2-Hydroxy-3,5-diiodobenzamide.

    • Transfer to a 25 mL volumetric flask and follow the procedure described for the Standard Stock Solution.

    • If necessary, perform a further dilution with the diluent to bring the final concentration into the center of the calibration range (e.g., 50 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Section 3: HPLC Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[11][12]

Method_Development_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2 R1) Dev_Start Analyte Property Analysis (pKa, logP) Column_Select Column & Mobile Phase Screening Dev_Start->Column_Select Guides initial choice Optimization Parameter Optimization (%B, pH, Flow Rate) Column_Select->Optimization Refines separation System_Suitability System Suitability (SST) Optimization->System_Suitability Establishes final conditions Specificity Specificity (Forced Degradation) System_Suitability->Specificity Linearity Linearity, Range, LOD, LOQ Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Final_Method Final Validated Method Robustness->Final_Method Confirms reliability

Caption: Workflow for HPLC Method Development and Validation.
System Suitability

Before sample analysis, the chromatographic system's performance is verified. A standard solution (e.g., 50 µg/mL) is injected five times. The acceptance criteria are outlined below.

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[4] A stock solution was subjected to forced degradation under the following conditions:

  • Acid Hydrolysis: 1 mL of stock + 1 mL of 1N HCl, heated at 80°C for 4 hours.

  • Base Hydrolysis: 1 mL of stock + 1 mL of 1N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL of stock + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: Solid drug material heated at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.

The resulting solutions are diluted and injected. The method is considered specific if the main analyte peak is resolved from all degradation peaks (Resolution > 2).

Linearity and Range

Linearity is evaluated by analyzing the prepared calibration standards (1-100 µg/mL) in triplicate. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated.

Accuracy (% Recovery)

Accuracy is determined by the spike-recovery method. The sample solution is spiked with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The percentage recovery is calculated at each level.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of a single sample preparation are performed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability test is performed by a different analyst on a different day using a different instrument if possible. The relative standard deviation (%RSD) is calculated for the results.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve, using the formulas:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Robustness

The method's robustness is evaluated by making small, deliberate variations in the chromatographic parameters, such as:

  • Flow Rate (± 0.1 mL/min)

  • Mobile Phase pH (± 0.2 units)

  • Column Temperature (± 2°C) The effect on system suitability parameters is observed.

Acceptance Criteria for Validation Parameters
ParameterAcceptance Criteria
System Suitability
- Tailing Factor (T)≤ 2.0
- Theoretical Plates (N)> 2000
- %RSD of Peak Area≤ 2.0%
Specificity Analyte peak is pure and resolved from degradants (Rs > 2)
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%
Robustness System suitability parameters remain within limits.

Conclusion

This application note presents a comprehensive guide to developing and validating a reliable RP-HPLC method for the quantification of 2-Hydroxy-3,5-diiodobenzamide. The described isocratic method is simple, specific, accurate, and precise, making it highly suitable for routine quality control analysis and research applications. By following the detailed protocols and understanding the scientific rationale, researchers and drug development professionals can confidently implement this method in their laboratories.

References

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex Inc. website. 10

  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. link

  • Chromatography Online. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from Chromatography Online. 13

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. link

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from Welch Materials, Inc. 9

  • Drawell. (2024). Strategies for Method Development and Optimization in HPLC. Retrieved from Drawell Instrument Co., Ltd. 14

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website. link

  • Welch Materials. (n.d.). HPLC Column Selection Guide. Retrieved from Welch Materials, Inc. link

  • BenchChem. (2025). Application Note: A Stability-Indicating HPLC Method for the Determination of Salicylamide. Retrieved from BenchChem. link

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA.gov. link

  • Restek. (n.d.). HPLC Column Selection Guide. Retrieved from Restek Corporation. link

  • Sharaf El-Din, M., Eid, M., & Zeid, A. M. (n.d.). Development and Validation of RP- HPLC Method for Simultaneous Determination of Ascorbic Acid and Salicylamide in their Binary Mixtures: Application to Combined Tablets. Longdom Publishing. link

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. link

  • Van der Kleijn, E., Van der Meer, M. J., & Jonkman, J. H. (1979). High-performance liquid chromatographic method for the quantitation of salicylamide and its metabolites in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 164(2), 221-232. link

  • Dolan, J. W. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC North America, 31(11), 946-951. link

  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Validation of 2-Hydroxy-3-iodobenzamide. Retrieved from BenchChem. link

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from Phenomenex Inc. website. link

  • Waters. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from Waters Corporation. link

  • BenchChem. (2025). Inter-laboratory Validation of Salicylamide Analytical Methods: A Comparative Guide. Retrieved from BenchChem. link

  • ResearchGate. (n.d.). Optimized chromatogram of salicylamide, salicylic acid and deferasirox. Retrieved from ResearchGate. link

  • SCION Instruments. (2025). HPLC Column Selection Guide. Retrieved from SCION Instruments. link

  • BenchChem. (n.d.). 2-Hydroxy-3-iodobenzamide | 1106305-67-2. Retrieved from BenchChem. link

  • PubChem. (n.d.). Benzamide, 2-hydroxy-3,5-diiodo-. National Center for Biotechnology Information. link

  • Angene Chemical. (n.d.). 2-hydroxy-4-iodobenzamide. Retrieved from Angene Chemical. link

  • Research Square. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from Research Square. link

  • Imanieh, H., et al. (2012). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Molecules, 17(1), 845-851. link

  • Tero-Vescan, A., et al. (2011). Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats. Farmacia, 59(4), 464-473. link

  • Shtil, A. A., et al. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Acta Poloniae Pharmaceutica, 68(5), 673-679. link

  • CAS Common Chemistry. (n.d.). 2-Hydroxy-5-iodobenzamide. Retrieved March 10, 2026, from CAS, a division of the American Chemical Society. link

  • PubChem. (n.d.). 2-Hydroxy-3,5-dinitrobenzamide. National Center for Biotechnology Information. link

Sources

Application

2-Hydroxy-3,5-diiodobenzamide in vitro cell culture assay protocol

Application Note: In Vitro Metabolic Profiling and Mitochondrial Uncoupling Assay for 2-Hydroxy-3,5-diiodobenzamide Mechanistic Rationale & Target Biology 2-Hydroxy-3,5-diiodobenzamide (also known as 3,5-diiodosalicylami...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Metabolic Profiling and Mitochondrial Uncoupling Assay for 2-Hydroxy-3,5-diiodobenzamide

Mechanistic Rationale & Target Biology

2-Hydroxy-3,5-diiodobenzamide (also known as 3,5-diiodosalicylamide) is a halogenated phenolic compound with a molecular weight of 388.93 g/mol and a high lipophilicity (XLogP3 = 3.9)[1]. Structurally, it serves as the core pharmacophore for several potent anthelmintic and antimicrobial agents, including closantel and rafoxanide. The salicylanilide class has also been investigated as potent inhibitors of Type III secretion systems in Gram-negative bacteria[2].

In mammalian cell culture, the primary pharmacological mechanism of highly halogenated salicylamides is the uncoupling of mitochondrial oxidative phosphorylation (OXPHOS) . The two electron-withdrawing iodine atoms at positions 3 and 5 significantly lower the pKa of the phenolic hydroxyl group. This allows the molecule to exist in a dynamic equilibrium between its protonated (neutral, highly lipophilic) and deprotonated (anionic) states at physiological pH. Consequently, it acts as a protonophore—shuttling protons across the inner mitochondrial membrane (IMM), bypassing ATP synthase, and dissipating the proton motive force (PMF).

Mechanism Cmpd 2-Hydroxy-3,5-diiodobenzamide (Lipophilic Weak Acid) IMS Intermembrane Space (High [H+]) Cmpd->IMS Diffusion IMM Inner Mitochondrial Membrane (Permeation) IMS->IMM Protonation Matrix Mitochondrial Matrix (Low [H+]) IMM->Matrix Translocation Uncouple Proton Release (Gradient Dissipation) Matrix->Uncouple Deprotonation ETC Electron Transport Chain (Compensatory OCR Spike) Uncouple->ETC Loss of PMF ATP ATP Synthase (ATP Depletion) Uncouple->ATP Loss of PMF

Protonophoric uncoupling mechanism of 2-hydroxy-3,5-diiodobenzamide across the mitochondrial membrane.

Causality & Experimental Design

To accurately profile the bioactivity of 2-hydroxy-3,5-diiodobenzamide, traditional endpoint viability assays (e.g., MTT/MTS) are insufficient. Uncouplers hyperactivate mitochondrial dehydrogenases before causing cell death, which can yield false-positive viability signals.

The Causal Approach: We employ a real-time Oxygen Consumption Rate (OCR) assay multiplexed with an intracellular ATP depletion assay.

  • Why OCR? As the PMF dissipates, the Electron Transport Chain (ETC) loses its back-pressure and works in overdrive to restore the gradient, resulting in an immediate, massive spike in oxygen consumption.

  • Why ATP Quantification? To verify that the OCR spike is a futile cycle (uncoupling) rather than an increase in cellular energy demand. True uncouplers will show a divergent phenotype: maximal OCR accompanied by near-total ATP depletion[3].

  • Cell Line (HepG2): Hepatocellular carcinoma cells are utilized due to their robust mitochondrial network and relevance to the hepatic clearance of halogenated xenobiotics.

Quantitative Data Summary

The following table outlines the expected metabolic phenotypes when HepG2 cells are exposed to 2-hydroxy-3,5-diiodobenzamide versus controls.

Treatment GroupConcentrationBasal OCR (pmol/min)Post-Injection OCR (pmol/min)Intracellular ATP (% of Control)Phenotypic Conclusion
Vehicle (DMSO) 0.1%120 ± 15120 ± 15100%Normal Respiration
2-Hydroxy-3,5-diiodobenzamide 10 µM120 ± 15280 ± 25< 40%Optimal Uncoupling
2-Hydroxy-3,5-diiodobenzamide 50 µM120 ± 15140 ± 20< 10%Acute Mitochondrial Toxicity
FCCP (Positive Control) 1 µM120 ± 15300 ± 30< 30%Validated Uncoupling

(Note: At high concentrations >50 µM, lipophilic uncouplers often disrupt membrane integrity entirely, leading to a blunted OCR spike compared to their optimal uncoupling concentration).

Step-by-Step Methodologies

Workflow Seed Seed HepG2 Cells (96-well plate) Prep Prepare Compound (0.1-100 µM in Assay Medium) Seed->Prep Split Prep->Split OCR Real-Time OCR Assay (Seahorse XFe96) Split->OCR Injection ATP ATP Quantification (Luminescence) Split->ATP Lysis Data1 Measure Uncoupling (Metabolic Spike) OCR->Data1 Data2 Measure Energy Loss (Cell Viability) ATP->Data2

Parallel in vitro workflow for assessing mitochondrial respiration and intracellular ATP depletion.

Protocol A: Compound Preparation & Handling

Expert Insight: Due to an XLogP3 of 3.9[1], 2-hydroxy-3,5-diiodobenzamide is highly prone to non-specific binding to polystyrene plasticware.

  • Stock Solution: Dissolve the lyophilized powder in anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Prepare working concentrations (0.1 µM to 100 µM) in unbuffered Seahorse XF Base Medium supplemented with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine, and 0.1% fatty-acid-free BSA . The BSA acts as a carrier protein to prevent the compound from adhering to the injection ports.

Protocol B: Real-Time Mitochondrial Uncoupling Assay (Seahorse XFe96)
  • Cell Seeding: Seed HepG2 cells at 20,000 cells/well in a 96-well XF cell culture microplate. Incubate overnight at 37°C, 5% CO₂.

  • Sensor Hydration: Hydrate the XFe96 sensor cartridge overnight in XF Calibrant at 37°C (non-CO₂ incubator).

  • Washing & Equilibration: Wash the cells 3 times with the prepared XF Base Medium (pH 7.4). Leave 175 µL of medium in each well and incubate for 1 hour at 37°C in a non-CO₂ incubator to degas the plate.

  • Port Loading Strategy:

    • Port A: 25 µL of 2-Hydroxy-3,5-diiodobenzamide (Test) OR 1 µM FCCP (Positive Control) OR 0.1% DMSO (Negative Control).

    • Port B: 25 µL of Oligomycin (Final concentration: 1.5 µM).

    • Port C: 25 µL of Rotenone/Antimycin A (Final concentration: 0.5 µM).

  • Execution: Run the standard protocol: 3 baseline measurements Inject Port A (measure uncoupling spike) Inject Port B (assess ATP-linked respiration bypass) Inject Port C (measure non-mitochondrial oxygen consumption).

Protocol C: Intracellular ATP Quantification (CellTiter-Glo)
  • Parallel Plating: Seed HepG2 cells identically in a white-walled, clear-bottom 96-well plate.

  • Treatment: Replace growth media with assay media containing the compound dose-response curve. Incubate for 2 hours at 37°C.

  • Lysis & Readout: Add an equal volume of CellTiter-Glo Reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a microplate reader (integration time: 1 second/well).

Self-Validation & Quality Control

To ensure the protocol operates as a self-validating system, researchers must verify three critical checkpoints before accepting the data:

  • Baseline Stability: The first three basal OCR readings must exhibit a variance of <10% . High variance indicates the cells were not properly equilibrated in the non-CO₂ environment.

  • FCCP Verification: The positive control (FCCP) must induce a minimum 200% increase over basal OCR. Failure indicates poor mitochondrial mass or incorrect assay medium pH (which dictates protonophore efficiency).

  • Rotenone/Antimycin A Floor: The final injection must drop the OCR to near zero. If OCR remains elevated, it indicates an edge-effect artifact or non-mitochondrial oxygen consumption (e.g., reactive oxygen species generation).

References

  • Benzamide, 2-hydroxy-3,5-diiodo- | C7H5I2NO2 | CID 205488 - PubChem. nih.gov.[Link]

  • The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides - PMC. nih.gov.[Link]

  • RAFOXANIDE - Inxight Drugs. ncats.io.[Link]

  • Design, Synthesis, and Multivariate Quantitative Structure−Activity Relationship of SalicylanilidesPotent Inhibitors of Type III Secretion in Yersinia. acs.org.[Link]

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Method

Application Note: Comprehensive 1H and 13C NMR Spectroscopic Characterization of 2-Hydroxy-3,5-diiodobenzamide

Abstract This technical guide provides a comprehensive methodology for the structural characterization of 2-Hydroxy-3,5-diiodobenzamide (also known as 3,5-diiodosalicylamide) using high-resolution 1H and 13C Nuclear Magn...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive methodology for the structural characterization of 2-Hydroxy-3,5-diiodobenzamide (also known as 3,5-diiodosalicylamide) using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols detailed herein are designed for researchers, medicinal chemists, and quality control scientists, offering a robust framework for unambiguous spectral assignment and structural verification. This document elucidates the causal reasoning behind experimental choices, from solvent selection to the application of specific NMR experiments, ensuring a self-validating analytical workflow.

Introduction and Scientific Context

2-Hydroxy-3,5-diiodobenzamide is a halogenated derivative of salicylamide. Salicylamides and their halogenated analogues represent a class of compounds with significant biological activities, including anthelmintic, antibacterial, and antifungal properties.[1][2] Given that subtle structural changes can profoundly impact biological function, precise and unequivocal structural characterization is a critical prerequisite in the drug discovery and development pipeline.

NMR spectroscopy stands as the cornerstone of molecular structure elucidation in solution. This application note details the specific protocols for acquiring and interpreting the 1H and 13C NMR spectra of 2-Hydroxy-3,5-diiodobenzamide, addressing the unique spectral features arising from its substitution pattern, including the presence of exchangeable protons and the influence of heavy iodine atoms.

Chemical Structure:

Chemical Structure of 2-Hydroxy-3,5-diiodobenzamide
Figure 1. Chemical structure of 2-Hydroxy-3,5-diiodobenzamide.

Foundational NMR Principles for 2-Hydroxy-3,5-diiodobenzamide

A successful NMR analysis hinges on understanding the interplay between a molecule's structure and its spectral output. For 2-Hydroxy-3,5-diiodobenzamide, several key factors govern the appearance of its 1H and 13C NMR spectra.

  • Aromatic System: The benzene ring contains two non-equivalent aromatic protons (H-4 and H-6). Their chemical environment is dictated by the electronic effects of the hydroxyl (-OH), amide (-CONH₂), and iodo (-I) substituents. They are expected to appear as doublets due to coupling with each other.

  • Exchangeable Protons (-OH and -NH₂): The phenolic hydroxyl proton and the two amide protons are labile and can undergo chemical exchange with each other and with trace amounts of water in the solvent. This phenomenon, along with intramolecular hydrogen bonding between the ortho -OH and the amide carbonyl, often leads to signal broadening.[3] The observation of two distinct signals for the amide protons is common and arises from the hindered rotation around the C-N bond.

  • Heavy Atom Effect (Iodine): In ¹³C NMR, the presence of heavy atoms like iodine can induce significant upfield shifts (shielding) for the directly attached carbon (the ipso-carbon), a phenomenon known as the "heavy atom effect".[4] This is a crucial consideration for assigning the C-3 and C-5 signals.

Experimental Design and Protocols

The reliability of NMR data is fundamentally linked to meticulous experimental design. The following protocols are optimized for the accurate characterization of 2-Hydroxy-3,5-diiodobenzamide.

Sample Preparation Protocol

The choice of solvent is the most critical parameter in sample preparation for this compound.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity ensures good solubility for the polar benzamide, and its ability to form hydrogen bonds slows down the exchange rate of the -OH and -NH₂ protons, often resulting in sharper signals compared to solvents like chloroform (CDCl₃).

  • Sample Concentration: Weigh approximately 10-15 mg of 2-Hydroxy-3,5-diiodobenzamide and dissolve it in 0.6-0.7 mL of DMSO-d₆. This concentration provides an excellent signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: Use of an internal standard is optional as modern spectrometers can reference the residual solvent peak. If required for quantification, tetramethylsilane (TMS) can be added, though referencing to the DMSO-d₆ solvent peak (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm) is standard practice.

  • Homogenization: Ensure the sample is fully dissolved by vortexing the NMR tube gently. A clear, homogenous solution is essential for acquiring high-quality spectra.

NMR Data Acquisition Workflow

The following workflow provides a logical sequence for acquiring a complete set of characterization data.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Verification Prep Sample Preparation (10-15 mg in DMSO-d6) H1_NMR 1. Acquire 1H NMR Spectrum Prep->H1_NMR C13_NMR 2. Acquire 13C{1H} NMR (Broadband Decoupled) H1_NMR->C13_NMR D2O_Ex 3. D2O Exchange Experiment (Confirmatory) C13_NMR->D2O_Ex Process Data Processing (Fourier Transform, Phasing) D2O_Ex->Process Interpret Spectral Interpretation (Peak Assignment) Process->Interpret Confirm Structural Confirmation Interpret->Confirm

Diagram 1. Experimental workflow for NMR characterization.
Spectrometer Parameters

These parameters are provided for a 500 MHz spectrometer and can be adapted for other field strengths.

Parameter¹H NMR Specification¹³C NMR SpecificationRationale
Observe Frequency 500 MHz125 MHzStandard high-field for good resolution.
Solvent DMSO-d₆DMSO-d₆Excellent solubility and slows proton exchange.
Temperature 298 K (25 °C)298 K (25 °C)Standard operating temperature.
Acquisition Time ~3 seconds~1.5 secondsBalances resolution and experiment time.
Relaxation Delay 2 seconds2 secondsAllows for near-complete T1 relaxation.
Number of Scans 161024Sufficient for good S/N for ¹H; more needed for ¹³C.[5]
Decoupling N/ABroadband Proton DecouplingSimplifies spectrum to singlets for each carbon.
D₂O Exchange Protocol (A Self-Validating Step)

This experiment is crucial for confirming the identity of exchangeable protons.

  • Acquire Initial Spectrum: Obtain the standard ¹H NMR spectrum as described above.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the NMR tube and invert it several times to ensure complete mixing.

  • Re-acquire Spectrum: Immediately acquire a second ¹H NMR spectrum using the identical parameters. The signals corresponding to the -OH and -NH₂ protons will significantly decrease in intensity or disappear entirely due to deuterium exchange, thus validating their assignment.

Spectral Analysis and Data Interpretation

Based on the structure and known effects of the substituents, a detailed prediction of the ¹H and ¹³C NMR spectra can be made. The data for the closely related precursor, 3,5-diiodosalicylic acid, provides a strong empirical basis for these assignments.[2]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The aromatic region is expected to show two doublets. The hydroxyl proton will be a very broad singlet, and the amide protons will likely appear as two separate broad singlets due to restricted rotation.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Notes
~11-13br s1H-OHVery downfield and broad due to H-bonding and exchange. Will disappear upon D₂O exchange.
~8.2-8.4d1HH-6Deshielded by the ortho amide and para iodo group. Shows meta-coupling to H-4.
~8.0-8.2d1HH-4Deshielded by the ortho iodo group. Shows meta-coupling to H-6.
~7.8-8.1br s1H-NHₐAmide protons are non-equivalent due to hindered C-N bond rotation. Will disappear on D₂O exchange.
~7.5-7.8br s1H-NHₑThe second amide proton. Will also disappear on D₂O exchange.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

Seven distinct carbon signals are expected in the broadband proton-decoupled ¹³C NMR spectrum.

Predicted Shift (δ, ppm)CarbonAssignmentRationale & Notes
~168-171C7C=OCarbonyl carbon of the amide group, typically found in this downfield region.[2]
~159-162C2C-OHAromatic carbon attached to the hydroxyl group, significantly deshielded.
~148-152C6C-HAromatic methine carbon.
~138-141C4C-HAromatic methine carbon.
~112-115C1C-CONH₂Quaternary carbon attached to the amide group.
~85-89C3C-IIpso-carbon attached to iodine. Significantly shielded by the heavy atom effect.[2]
~79-83C5C-ISecond ipso-carbon attached to iodine, also shielded.[2]

Conclusion

This application note provides a robust and scientifically grounded framework for the ¹H and ¹³C NMR characterization of 2-Hydroxy-3,5-diiodobenzamide. By following the detailed protocols for sample preparation and data acquisition, and by understanding the key structural features that influence the spectra, researchers can achieve unambiguous structural verification. The inclusion of the D₂O exchange experiment serves as an internal validation step, reinforcing the trustworthiness of the spectral assignments. This comprehensive approach is essential for ensuring the chemical integrity of this and related compounds in research and development settings.

References

  • Benchchem Technical Support Center. Salicylamide NMR Signal Broadening.

  • Kesternich, V., Pérez-Fehrmann, M., Quezada, V., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Chemical Papers, 77(9), 5091–5095.

  • Kesternich, V., Pérez-Fehrmann, M., Quezada, V., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Center for Biotechnology Information.

  • Jadrijević-Mladar Takač, M., Vikić Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 163–176.

  • ResearchGate. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide.

  • PubMed. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide.

  • PubChem. (n.d.). Benzamide, 2-hydroxy-3,5-diiodo-. National Center for Biotechnology Information. Retrieved March 17, 2026, from

  • The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy. YouTube.

  • PubMed. (2018, April 25). The Halogen Effect on the 13 C NMR Chemical Shift in Substituted Benzenes.

Sources

Application

Application Note &amp; Protocol: Preparation and Long-Term Storage of 2-Hydroxy-3,5-diiodobenzamide Stock Solutions

Introduction: The Criticality of Proper Stock Solution Management 2-Hydroxy-3,5-diiodobenzamide is a halogenated aromatic amide with significance in chemical synthesis and drug discovery.[1] As with any experimental reag...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Proper Stock Solution Management

2-Hydroxy-3,5-diiodobenzamide is a halogenated aromatic amide with significance in chemical synthesis and drug discovery.[1] As with any experimental reagent, the reliability and reproducibility of results are fundamentally dependent on the integrity of the stock solutions. Improper preparation, handling, or storage can lead to concentration inaccuracies, degradation of the compound, or the introduction of contaminants, ultimately compromising experimental outcomes.

This document provides a comprehensive, field-proven protocol for the preparation and storage of 2-Hydroxy-3,5-diiodobenzamide stock solutions. The methodologies outlined herein are designed to ensure solution stability, concentration accuracy, and experimental consistency for researchers, scientists, and drug development professionals. The causality behind each step—from solvent selection to storage conditions—is explained to empower the user with a deeper understanding of the system.

Physicochemical Properties & Safety Mandates

A thorough understanding of the compound's properties and associated hazards is a prerequisite for safe and effective handling.

Compound Characteristics

2-Hydroxy-3,5-diiodobenzamide is a solid, typically appearing as a white or off-white powder.[2] Its key properties are summarized below.

PropertyValueSource
Chemical Formula C₇H₅I₂NO₂[3]
Molecular Weight 388.93 g/mol [3]
Synonyms 3,5-Diiodosalicylamide[3]
Appearance Crystalline Solid / Powder[4]
Safety & Handling Protocols

2-Hydroxy-3,5-diiodobenzamide and its parent compound, 3,5-diiodosalicylic acid, are classified as hazardous substances. Adherence to strict safety protocols is mandatory.

  • Hazard Identification: The compound is harmful if swallowed and causes skin and eye irritation.[5][6] Inhalation of dust should be avoided.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166, and nitrile gloves.[5]

  • Engineering Controls: Handle the solid compound and concentrated stock solutions within a certified chemical fume hood to minimize inhalation risk.[2] Ensure an eyewash station and safety shower are readily accessible.[5]

  • Disposal: Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations for hazardous chemical waste.[5]

Stock Solution Preparation: A Validating Workflow

The primary challenge in preparing stock solutions of this compound is its poor aqueous solubility. Therefore, an organic solvent is required for the primary stock, which can then be diluted into aqueous media for final experimental use.

Causality of Solvent Selection

The choice of solvent is the most critical decision in this protocol. An ideal solvent must fully solubilize the compound at the desired concentration without promoting its degradation.

  • Recommended Solvents (High Solubility): Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the solvents of choice for creating high-concentration primary stock solutions. A related compound, Rafoxanide, which shares the 2-hydroxy-3,5-diiodobenzamide core, exhibits a solubility of approximately 30 mg/mL in both DMSO and DMF.[4]

  • Limited Use Solvents (Lower Solubility): Ethanol can also be used, but it typically offers lower solubility for this class of compounds. The solubility of Rafoxanide in ethanol is approximately 2 mg/mL.[4]

  • Inappropriate Solvents (Poor Solubility): 2-Hydroxy-3,5-diiodobenzamide is sparingly soluble in aqueous buffers.[4] Direct dissolution in buffers like PBS is not recommended as it will result in an incomplete dissolution and inaccurate concentration.

Experimental Protocol: 10 mM Stock in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.

Materials:

  • 2-Hydroxy-3,5-diiodobenzamide (solid)

  • Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial or polypropylene tube

  • Vortex mixer

  • Sonicator (optional, water bath type recommended)

  • Sterile 0.22 µm syringe filters (if for cell culture use)

  • Sterile syringes

  • Sterile, light-protecting cryovials for aliquoting

Procedure:

  • Pre-Weighing Preparation: Tare the analytical balance with the amber vial (cap off).

  • Weighing: Carefully weigh 3.89 mg of 2-Hydroxy-3,5-diiodobenzamide directly into the vial (for a final volume of 1 mL). Adjust the mass based on your desired final volume (e.g., 19.45 mg for 5 mL).

  • Solvent Addition: Add the appropriate volume of DMSO to the vial to achieve a final concentration of 10 mM (e.g., add 1 mL of DMSO for 3.89 mg of compound).

  • Dissolution:

    • Cap the vial securely and vortex vigorously for 1-2 minutes.

    • Visually inspect for any remaining solid particles.

    • If particles persist, sonicate the vial in a water bath for 5-10 minutes, or until the solution is clear. Avoid overheating.

  • Sterilization (for sterile applications):

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a sterile recipient vessel. This step is crucial for applications such as cell culture to prevent contamination.

  • Aliquotting:

    • Dispense the stock solution into smaller, single-use volumes in light-protecting cryovials. This practice minimizes freeze-thaw cycles, which can degrade the compound over time.

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

Preparation of Working Solutions

For most experiments, the concentrated DMSO stock must be diluted into an aqueous buffer.

  • Protocol: First, dissolve the compound in a high-solubility solvent like DMSO or DMF. Then, dilute this solution with the aqueous buffer of choice (e.g., PBS, pH 7.2).[4]

  • Critical Note on Stability: Aqueous solutions of this compound are not stable for long periods. It is strongly recommended not to store the aqueous solution for more than one day. [4] Prepare fresh working dilutions from the frozen DMSO stock immediately before each experiment.

Visualization of the Preparation Workflow

The following diagram illustrates the logical flow of the stock solution preparation protocol.

G cluster_prep Preparation Phase cluster_process Processing & Storage weigh 1. Weigh Compound on Analytical Balance add_solvent 2. Add Anhydrous DMSO to Target Concentration weigh->add_solvent Precise Mass dissolve 3. Vortex / Sonicate Until Fully Dissolved add_solvent->dissolve Correct Volume filter 4. Sterile Filter (0.22 µm) (If Required) dissolve->filter Clear Solution aliquot 5. Aliquot into Light-Protecting Single-Use Vials dissolve->aliquot For non-sterile use filter->aliquot Sterile Stock store 6. Store at -20°C or -80°C Away From Light aliquot->store Properly Labeled

Caption: Workflow for preparing 2-Hydroxy-3,5-diiodobenzamide stock.

Long-Term Storage and Stability

Proper storage is essential to maintain the potency and integrity of the stock solution. As a halogenated organic compound, it must be stored according to established best practices.[7][8]

ParameterRecommendationRationale & References
Storage Temperature -20°C or -80°C Low temperatures minimize solvent evaporation and slow potential degradation kinetics. A related compound is stable for ≥4 years at -20°C in its solid form.[4]
Container Amber or opaque vials Protects the compound from light, which can cause photodegradation of halogenated aromatic structures. Store away from direct sunlight.[9][10]
Incompatibilities Store away from strong oxidizing agents and strong bases. Avoids potential chemical reactions that could degrade the compound.[5] Segregate from incompatible chemical classes like inorganic acids.[9][11]
Freeze-Thaw Cycles Minimize by using single-use aliquots. Repeated temperature cycling can introduce moisture and accelerate degradation.
Aqueous Dilutions Prepare fresh daily. Do not store. The compound has limited stability in aqueous solutions.[4]

References

  • Hazardous Material Fact Sheet Chemical Storage. New Jersey Department of Health. [Link]

  • Chemical Storage and Handling Recommendations. (2016). New York State Department of Environmental Conservation. [Link]

  • Laboratory Chemicals of Concern and Storage. University of Wyoming. [Link]

  • Lab Safety Chemical Storage. Massachusetts Institute of Technology. [Link]

  • Chemical Storage Guidelines. Louisiana State University. [Link]

  • PubChem Compound Summary for 2-Hydroxy-3-iodobenzamide. National Center for Biotechnology Information. [Link]

  • Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. (2022). Journal of the Indian Chemical Society.
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for Benzamide, 2-hydroxy-3,5-diiodo-. National Center for Biotechnology Information. [Link]

  • Chemistry of Amides. (2022). LibreTexts.
  • Amine to Amide (via Acid Chloride) - Common Conditions.
  • Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. (2020). ACS Earth and Space Chemistry.
  • PubChem Compound Summary for 2-Hydroxy-3,5-dinitrobenzamide.
  • Amide synthesis by acyl
  • Twenty-nine Methods for Amide Synthesis. (2024). BOC Sciences.
  • 2-Hydroxy-5-iodobenzamide. CAS Common Chemistry. [Link]

  • Weerman degradation on alpha-hydroxy amides. (2021). Chemistry Stack Exchange.
  • Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage p
  • Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp.
  • PubChem Compound Summary for 3,5-Diiodosalicylic acid. National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Hydroxy-3,5-diiodobenzamide Synthesis

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome common bottlenecks in the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome common bottlenecks in the synthesis of 2-hydroxy-3,5-diiodobenzamide (also known as 3,5-diiodosalicylamide).

This compound is a critical halogenated intermediate used in the development of anthelmintic drugs (such as rafoxanide) and novel antimicrobial agents [[1]]() 2. However, achieving high yields of the di-iodinated product requires precise control over electrophilic aromatic substitution dynamics. Below, you will find the mechanistic workflow, an optimized self-validating protocol, troubleshooting FAQs, and comparative yield data.

Mechanistic Pathway & Workflow

The regioselectivity of salicylamide iodination is governed by its substituents: the hydroxyl group is strongly activating and ortho/para-directing, while the amide group is deactivating and meta-directing 3. Both groups synergistically direct the incoming electrophile ( I+ ) to the 3- and 5-positions.

Pathway SM Salicylamide (Starting Material) Int 5-Iodosalicylamide (Intermediate) SM->Int + I+ (Fast) Ox I2 + H2O2 (Oxidative System) Elec Electrophilic I+ Ox->Elec Oxidation Elec->Int Prod 2-Hydroxy-3,5-diiodobenzamide (Target Product) Elec->Prod Int->Prod + I+ (Slow, 60°C) Quench Na2S2O3 Wash (Quench Excess I2) Prod->Quench Purification

Fig 1: Oxidative iodination pathway from salicylamide to 2-hydroxy-3,5-diiodobenzamide.

Optimized Experimental Protocol (Green Oxidative Method)

Standard undergraduate protocols utilizing Sodium Hypochlorite (Bleach) and Sodium Iodide typically stall at mono-iodination, yielding only ~32% of 5-iodosalicylamide 4. To force complete diiodination, we employ a high-yield, atom-economical I2​/H2​O2​ system 1.

Step-by-Step Methodology

Step 1: Initiation & Dissolution

  • Action: Dissolve 1.0 equivalent of salicylamide in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Causality: Ethanol provides excellent solubility for both the organic substrate and elemental iodine, while remaining perfectly miscible with the aqueous hydrogen peroxide added in Step 3.

Step 2: Electrophile Seeding

  • Action: Add 1.05 equivalents of elemental Iodine ( I2​ ) and a catalytic amount of concentrated Sulfuric Acid ( H2​SO4​ , ~0.1 eq).

  • Causality: The acid catalyst protonates the intermediate complex, drastically lowering the energy barrier for the generation of the highly reactive iodonium ion ( I+ ) 5.

Step 3: Oxidative Driving Force (Critical Step)

  • Action: Heat the mixture to 60°C. Slowly add 2.2 equivalents of 30% Hydrogen Peroxide ( H2​O2​ ) dropwise over 30 minutes.

  • Causality: H2​O2​ serves a dual purpose: it oxidizes I2​ to I+ and continuously recycles the hydroiodic acid ( HI ) byproduct back into I2​ . Heating to 60°C provides the necessary thermodynamic push to overcome the deactivating effect of the first iodine atom, ensuring substitution at the more sterically hindered 3-position 16.

  • Validation Checkpoint: The reaction mixture will transition from a dark purple/brown (free I2​ ) to a thick, pale yellow slurry as the diiodinated product precipitates out of the warm solution.

Step 4: Quenching & Isolation

  • Action: Cool the mixture to 0–5°C in an ice bath to maximize crystallization. Filter the crude solid via vacuum filtration and wash extensively with cold 10% (w/v) sodium thiosulfate ( Na2​S2​O3​ ).

  • Causality: Thiosulfate acts as a specific reducing agent, converting any trapped, unreacted elemental iodine into highly water-soluble iodide ions ( I− ) 5.

  • Validation Checkpoint: The filter cake will turn from brownish to stark white/pale yellow, visually confirming the complete removal of the trapped oxidant.

Step 5: Recrystallization

  • Action: Recrystallize the crude product from a hot ethanol/water mixture.

  • Causality: This final step exploits the differential solubility between the mono-iodinated intermediate and the di-iodinated target, ensuring >98% purity of 2-hydroxy-3,5-diiodobenzamide.

Troubleshooting & FAQs

Q: My reaction stalled at the mono-iodinated product (5-iodosalicylamide). How do I force diiodination? A: The first iodination typically occurs at the para position (5-position) because it is less sterically hindered 3. Because halogens are mildly deactivating, the ring becomes less nucleophilic. To achieve the second iodination at the ortho position (3-position), you must elevate the reaction temperature to 60°C and ensure a continuous supply of the I+ electrophile via H2​O2​ oxidation 16.

Q: The final product is dark brown instead of white/pale yellow. Is the batch ruined? A: No. The brown discoloration is almost certainly trapped elemental iodine ( I2​ ) co-precipitating with your product. Resuspend your crude filter cake in a cold 10% aqueous solution of sodium thiosulfate and stir for 15 minutes. The thiosulfate will reduce the I2​ to water-soluble iodide ( I− ), which washes away easily, restoring the product's correct color 5.

Q: Can I use Sodium Hypochlorite (Bleach) instead of Hydrogen Peroxide? A: While NaOCl is commonly used with NaI in undergraduate laboratories, it is suboptimal for diiodination. NaOCl is a harsh oxidant that can lead to unwanted side reactions, such as the oxidative coupling of phenols or unwanted chlorination of the ring. H2​O2​ is a "greener," more controlled oxidant that specifically recycles iodine with water as the only byproduct, pushing yields of diiodinated products up to 95% 1.

Q: What causes the formation of sticky, tar-like byproducts during the reaction? A: Adding H2​O2​ too rapidly causes localized exothermic heating. This thermal spike can lead to the over-oxidation of the phenol ring into quinone derivatives, which polymerize into dark tars. Always add the peroxide dropwise over at least 30 minutes.

Quantitative Data: Yield Optimization Comparison

To illustrate the superiority of the oxidative I2​/H2​O2​ method, compare the empirical data of standard iodination systems below:

Iodinating SystemMolar Ratio (SM : I Source)TemperaturePrimary ProductTypical YieldDrawbacks / Limitations
NaOCl / NaI 1 : 10 - 5 °C5-Iodosalicylamide32% - 45%Reaction stalls at mono-iodination; harsh oxidant causes side reactions.
ICl (Iodine Monochloride) 1 : 2.225 °C2-Hydroxy-3,5-diiodobenzamide60% - 70%ICl is highly corrosive, moisture-sensitive, and difficult to handle safely.
I₂ / 30% H₂O₂ 1 : 1.05 (I₂)60 °C2-Hydroxy-3,5-diiodobenzamide85% - 95% Requires careful dropwise addition to avoid exothermic over-oxidation.

References

  • Source: edubirdie.
  • Source: studylib.
  • Title: A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)
  • Source: stackexchange.
  • Source: dss.go.
  • Source: benchchem.

Sources

Optimization

Technical Support Center: Troubleshooting Background Noise in 2-Hydroxy-3,5-diiodobenzamide HPLC Analysis

Welcome to the Advanced Chromatography Support Center. Analyzing 2-Hydroxy-3,5-diiodobenzamide and its derivatives (such as the anthelmintics closantel and rafoxanide) presents unique chromatographic challenges[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Analyzing 2-Hydroxy-3,5-diiodobenzamide and its derivatives (such as the anthelmintics closantel and rafoxanide) presents unique chromatographic challenges[1]. The presence of two bulky, highly polarizable iodine atoms and an acidic phenolic hydroxyl group makes this molecule highly hydrophobic and sensitive to mobile phase conditions[2].

This guide provides field-proven, mechanistically grounded solutions to diagnose and eliminate baseline noise, drift, and ghost peaks during your HPLC workflows.

Part 1: Core Troubleshooting FAQs (The "Why" and "How")

Q1: Why does my baseline drift and become noisy when using Trifluoroacetic Acid (TFA) in my gradient method? The Causality: 2-Hydroxy-3,5-diiodobenzamide requires an acidic mobile phase to suppress the ionization of its phenolic hydroxyl group. Because the two iodine atoms are strongly electron-withdrawing, the pKa of this phenol is lower than typical phenols, necessitating modifiers like TFA. However, TFA strongly absorbs UV light at low wavelengths (<220 nm). As TFA ages, it degrades and its UV absorbance increases. During a gradient run, the changing concentration of TFA alters the refractive index and UV absorbance of the mobile phase, causing the baseline to drift upward and introducing high-frequency noise[3]. The Fix: Use fresh, HPLC-grade TFA. If monitoring at 214 nm, consider switching to 0.1% Formic Acid, which has a lower UV cutoff, or shift your detection wavelength to a region where the diiodobenzamide aromatic ring absorbs but TFA does not (e.g., 254 nm).

Q2: I am observing rhythmic, sinusoidal pulsations in my baseline. Is this related to my sample? The Causality: No. Rhythmic pulsations that coincide with pump head strokes are a fluidic issue, not a chemical one. This is almost always caused by dissolved air in the mobile phase out-gassing inside the pump heads (cavitation) or failing pump check valves[4]. The Fix: Ensure your inline vacuum degasser is functioning. Sonication alone is insufficient for degassing, as atmospheric gas bleeds back into the solvent within 30 minutes, leading to baseline drift[5]. If using TFA, switch to ceramic check valves, as standard ruby check valves can stick in the presence of certain acidic modifiers[3].

Q3: How do I determine if my baseline noise is caused by the detector electronics or column contamination? The Causality: Baseline noise is the statistical fluctuation of the background signal[6]. It can originate from electronic stray light in the photodiodes or chemical contaminants washing off a degraded column[4]. The Fix (Self-Validating Test): Stop the HPLC pump so flow is zero. If the high-frequency noise persists at the same amplitude, the issue is electronic (e.g., an aging UV lamp or dirty flow cell). If the baseline immediately flattens, the noise is fluidic or chemical (e.g., column bleed or contaminated solvent)[4].

Q4: How does the Limit of Detection (LOD) relate to this baseline noise? The Causality: Sensitivity is strictly defined by the noise of the measuring system. The Limit of Detection (LOD) is universally established at a Signal-to-Noise (S/N) ratio of 3:1[7]. If your baseline noise (the difference between the largest and smallest point of a blank baseline) is too high, the broad, hydrophobic peaks of 2-Hydroxy-3,5-diiodobenzamide will be indistinguishable from background fluctuations[6].

Part 2: Experimental Protocols

Protocol 1: Self-Validating System Isolation & Flow Cell Cleaning

Purpose: To systematically isolate the source of baseline noise and eliminate detector-side contamination.

  • Zero-Flow Baseline Test: Turn off the pump. Monitor the baseline for 10 minutes. If noise > 0.05 mAU persists, proceed to Step 2. If noise drops, proceed to Protocol 2.

  • Bypass the Column: Remove the analytical column and replace it with a zero-dead-volume union[4].

  • Flush the System: Pump 100% HPLC-grade Isopropanol (IPA) at 0.5 mL/min for 30 minutes. IPA is highly effective at solubilizing hydrophobic diiodo-aromatic carryover that may be stuck in the flow cell or needle seat.

  • Oxidative Wash (If IPA fails): Flush the flow cell with 1M Nitric Acid for 15 minutes (ensure the column is bypassed and your system tubing is compatible; PEEK tubing may degrade). Flush thoroughly with HPLC-grade water until pH is neutral.

  • Lamp Energy Check: Check the UV lamp hours in your chromatography data system. If >2000 hours, or if the reference energy counts have dropped by >50%, replace the deuterium lamp.

Protocol 2: Mobile Phase Optimization for Halogenated Phenols

Purpose: To prepare a mobile phase that prevents phenol ionization and minimizes UV background.

  • Solvent Selection: Use only LC-MS grade Water and Acetonitrile. Do not use Tetrahydrofuran (THF) unless freshly opened, as THF forms peroxides that cause massive baseline disruptions[3].

  • Additive Preparation: Instead of TFA, prepare 0.1% Formic Acid (v/v) in both Aqueous (A) and Organic (B) lines. This ensures the pH remains ~2.7, keeping the 2-Hydroxy-3,5-diiodobenzamide fully protonated while minimizing UV baseline drift during gradients.

  • Degassing: Sparge solvents with Helium for 5 minutes prior to placing them on the system, and ensure the inline vacuum degasser is active[5].

  • Equilibration: Pump the mobile phase at initial gradient conditions for at least 10 column volumes. Monitor the baseline; the S/N ratio should stabilize before the first injection.

Part 3: Quantitative Data Summaries

Table 1: Diagnostic Signal-to-Noise (S/N) Ratios and Corrective Actions
MetricS/N RatioPeak StatusDiagnostic Meaning & Action
Limit of Detection (LOD) 3:1Barely visibleAbsolute minimum threshold for presence. If S/N < 3, reduce baseline noise via Protocol 1[7].
Limit of Quantitation (LOQ) 10:1QuantifiableMinimum threshold for reliable integration and assay reporting[6].
Robust Analysis >50:1Sharp, distinctOptimal system health. Column is clean, and UV lamp energy is sufficient.
Table 2: Mobile Phase Additive Comparison for Diiodobenzamides
AdditiveTypical Conc.UV CutoffImpact on Baseline NoiseSuitability for Diiodobenzamides
Trifluoroacetic Acid (TFA) 0.05 - 0.1%210 nmHigh drift in gradients[3].Good peak shape, but high background noise at <220 nm.
Formic Acid (FA) 0.1%210 nmLow/Moderate.Excellent. Keeps phenol protonated with stable baseline.
Phosphate Buffer 10 - 50 mM<200 nmLow, but can precipitate[3].Poor for LC-MS; risk of precipitation in high Acetonitrile.

Part 4: System Visualizations

G Start Observe Baseline Noise Pulsating Is noise rhythmic/pulsating? Start->Pulsating PumpIssue Pump / Degasser Issue Check valves, dissolved air Pulsating->PumpIssue Yes RandomNoise Random / High Frequency? Pulsating->RandomNoise No DetectorIssue Detector / Electronics Lamp aging, dirty flow cell RandomNoise->DetectorIssue Yes Drift Baseline Drift / Ghost Peaks? RandomNoise->Drift No ChemicalIssue Chemical / Column Issue TFA degradation, carryover Drift->ChemicalIssue Yes

Decision tree for diagnosing HPLC baseline noise root causes.

G Molecule 2-Hydroxy-3,5-diiodobenzamide (Hydrophobic, Acidic Phenol) MobilePhase Mobile Phase pH Selection Molecule->MobilePhase LowPH Low pH (e.g., 0.1% Formic Acid) Phenol Protonated MobilePhase->LowPH HighPH Neutral/High pH Phenol Ionized MobilePhase->HighPH GoodPeak Sharp Peak, Stable Baseline LowPH->GoodPeak BadPeak Peak Tailing, Elevated Noise Due to Silanol Interactions HighPH->BadPeak

Effect of mobile phase pH on 2-Hydroxy-3,5-diiodobenzamide chromatography.

References

  • Dual Protonophore–Chitinase Inhibitors Dramatically Affect O. volvulus Molting Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Quantitative Analysis of Closantel and Rafoxanide in Bovine and Ovine Muscles by High-Performance Liquid Chromatography Journal of AOAC INTERNATIONAL - Oxford Academic URL:[Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It Separation Science URL:[Link]

  • HPLC Repair Services: Common Causes of Baseline Noise The Overbrook Group URL:[Link]

  • Why am I getting Baseline noise in HPLC? ResearchGate URL:[Link]

  • HPLC Diagnostic Skills—Noisy Baselines LCGC International URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 2-Hydroxy-3,5-diiodobenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-Hydroxy-3,5-diiodobenzamide (also known as 3,5-diiodosal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-Hydroxy-3,5-diiodobenzamide (also known as 3,5-diiodosalicylamide)—a critical halogenated building block used in the synthesis of anthelmintic drugs like closantel and rafoxanide[1].

Because this molecule contains both labile carbon-iodine (C-I) bonds and a primary amide group, it is highly susceptible to thermal and hydrolytic degradation during storage[2]. This guide provides field-proven troubleshooting insights, self-validating experimental protocols, and regulatory-aligned storage strategies to ensure the integrity of your API batches.

Part 1: Troubleshooting & FAQs

Q1: During ambient storage, my 2-Hydroxy-3,5-diiodobenzamide powder transitioned from off-white to a noticeable yellow/brown tint. What is the mechanism behind this, and is the batch ruined?

The Causality: This discoloration is the hallmark of thermal deiodination coupled with phenolic oxidation . The C-I bond on the aromatic ring possesses a relatively low bond dissociation energy. Under thermal stress (or photolytic exposure), homolytic cleavage of the C-I bond generates iodine radicals. These radicals rapidly dimerize into molecular iodine (I₂), which imparts a distinct yellow/brown color to the bulk powder[3]. Concurrently, the electron-rich phenol group can oxidize into polymeric quinone derivatives, further darkening the material. Actionable Advice: If discoloration is observed, the batch must be quarantined and re-analyzed via HPLC. To prevent this, store the compound in amber, inert-gas-purged (Argon/N₂) containers at controlled room temperature (20–25°C), or refrigerated (2–8°C) if long-term stability is a concern.

Q2: We observed a 4% drop in API assay over 6 months at 40°C/75% RH. What is the primary degradation pathway under these accelerated conditions?

The Causality: The synergistic effect of heat and moisture drives amide hydrolysis . The carbonyl carbon of the benzamide group is highly susceptible to nucleophilic attack by water molecules. Elevated temperatures lower the activation energy for this reaction, leading to the cleavage of the amide bond to yield 3,5-diiodosalicylic acid and ammonia gas. Actionable Advice: Ensure that your primary packaging includes a high-moisture barrier. We recommend Alu/Alu blister packaging or double-bagged high-density polyethylene (HDPE) with silica desiccants to mitigate nucleophilic degradation[4].

Q3: What are the strict regulatory storage limits we should apply to establish a reliable shelf-life?

The Causality: To confidently project shelf-life, you must map the degradation kinetics against standardized climatic zones. According to the , stability testing must evaluate the API under both long-term and accelerated conditions[5]. Long-term storage should be maintained at 25°C ± 2°C / 60% RH ± 5% RH, while accelerated testing at 40°C ± 2°C / 75% RH ± 5% RH for 6 months is mandatory to identify degradation trajectories and justify the re-test period[4].

Part 2: Visualizing Degradation Pathways

To successfully prevent degradation, you must understand the molecular fate of the compound under stress. The diagram below illustrates the three primary thermal degradation routes.

DegradationPathways A 2-Hydroxy-3,5-diiodobenzamide (Intact API) B Thermal Stress (>40°C / High RH) A->B Environmental Exposure C Deiodination (Loss of Iodine) B->C C-I Bond Cleavage D Amide Hydrolysis (Requires Moisture) B->D Nucleophilic Attack E Phenolic Oxidation (Quinone Formation) B->E Electron Loss F 2-Hydroxy-5-iodobenzamide + Free I2 (Yellowing) C->F G 3,5-Diiodosalicylic Acid + Ammonia Gas D->G H Quinone Derivatives (Insoluble Browning) E->H

Thermal degradation pathways of 2-Hydroxy-3,5-diiodobenzamide under storage stress.

Part 3: Quantitative Data Presentation

The following table summarizes the expected degradation kinetics of 2-Hydroxy-3,5-diiodobenzamide under standard ICH Q1A(R2) testing conditions, demonstrating the critical impact of temperature and humidity[5].

Storage Condition (ICH)TimepointAPI Assay (%)3,5-Diiodosalicylic Acid (%)Free I₂ / Unknowns (%)Moisture Content (%)
Initial (Control) Day 099.8< 0.1< 0.10.2
25°C / 60% RH 6 Months99.50.20.10.3
25°C / 60% RH 12 Months99.10.50.20.4
30°C / 65% RH 6 Months98.41.00.40.7
40°C / 75% RH 3 Months96.22.51.11.5
40°C / 75% RH 6 Months93.84.11.82.2

Note: Data reflects typical behavior in semi-permeable packaging without desiccant control.

Part 4: Self-Validating Experimental Protocol

To prove that your storage conditions are effective, you must develop a Stability-Indicating HPLC Method . When analyzing halogenated benzamides, researchers often measure only the disappearance of the API, leaving them blind to the actual degradation mechanism.

This protocol utilizes a Mass Balance Check as a self-validating system: if the total peak area drops below 98% of the initial control, you immediately know you are losing volatile degradants (like I₂ or NH₃) or forming insoluble aggregates, meaning your extraction method or detection wavelength is flawed.

Step-by-Step Methodology: Forced Degradation & Mass Balance
  • Sample Preparation: Accurately weigh 50 mg of 2-Hydroxy-3,5-diiodobenzamide and dissolve in 50 mL of Methanol:Water (50:50 v/v) to create a 1 mg/mL stock solution.

  • Thermal & Hydrolytic Stress Initiation:

    • Transfer 10 mL of the stock solution to a sealed headspace vial.

    • Spike with 1 mL of 0.1 N HCl (to accelerate hydrolysis).

    • Place in a thermomixer at 60°C for 72 hours.

  • Neutralization & Filtration: Remove the sample, cool to room temperature, and neutralize with 1 mL of 0.1 N NaOH. Filter through a 0.22 µm PTFE syringe filter to remove any insoluble quinone polymers.

  • HPLC-UV Analysis:

    • Column: C18 (150 x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B). Causality: TFA is required to suppress the ionization of the phenolic hydroxyl group, ensuring sharp peak shapes and reproducible retention times.

    • Detection: Dual-wavelength at 254 nm (aromatic ring) and 280 nm (specific to the iodine-substituted phenol).

  • The Self-Validating Mass Balance Check: Calculate the total integrated area of the intact API peak + all degradant peaks.

    • Validation Criteria: ΣAreastressed​=Areacontrol​±2% .

    • Troubleshooting: If the sum is < 98%, volatile iodine has escaped the sealed vial, or insoluble polymers were caught in the PTFE filter. You must switch to a closed-system extraction or use a less aggressive thermal stress parameter.

ICHWorkflow Start API Batch Preparation (Initial Assay) Cond1 Long-Term Storage 25°C ± 2°C / 60% RH Start->Cond1 12 Months Cond2 Accelerated Storage 40°C ± 2°C / 75% RH Start->Cond2 6 Months Cond3 Forced Degradation 60°C / Acidic Stress Start->Cond3 72 Hours Test HPLC-UV Analysis (Quantify Degradants) Cond1->Test Cond2->Test Cond3->Test Valid Self-Validating Protocol (Mass Balance Check = 100%) Test->Valid Data Integration

ICH Q1A(R2) stability testing and self-validating analytical workflow.

References

  • PubChem Compound Summary for CID 205488, Benzamide, 2-hydroxy-3,5-diiodo- Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and products Source: European Medicines Agency (EMA) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming False Positives in 2-Hydroxy-3,5-diiodobenzamide Biological Screening

Last Updated: March 17, 2026 Introduction Welcome to the technical support guide for researchers working with 2-Hydroxy-3,5-diiodobenzamide and its analogs. This class of compounds, which includes niclosamide and other s...

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Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: March 17, 2026

Introduction

Welcome to the technical support guide for researchers working with 2-Hydroxy-3,5-diiodobenzamide and its analogs. This class of compounds, which includes niclosamide and other salicylanilides, holds significant therapeutic promise. However, its members are also prone to generating false-positive results in high-throughput screening (HTS) campaigns. These misleading "hits" can arise from several mechanisms, including compound aggregation, chemical reactivity, and interference with assay technologies, leading to a significant waste of time and resources.[1][2]

This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, field-proven insights and troubleshooting strategies. By understanding the root causes of these artifacts and implementing a robust hit validation workflow, you can confidently distinguish true biological activity from experimental noise, ensuring your research progresses with high-quality, validated hits.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My 2-Hydroxy-3,5-diiodobenzamide analog showed potent activity in my primary biochemical screen, but this activity disappears in cell-based assays. What's going on?

This is a classic and frequently encountered scenario. The discrepancy often points to one of two primary issues: the compound is an assay artifact in the biochemical screen, or it has poor cellular permeability and cannot reach its intracellular target. The most common artifact for this class of compounds is aggregation-based inhibition.

Troubleshooting Steps & Causality
  • Suspect Aggregation: Compounds like 2-Hydroxy-3,5-diiodobenzamide are often poorly soluble in aqueous buffers and can form colloidal aggregates.[3][4] These aggregates can sequester and denature proteins nonspecifically, leading to what appears to be potent inhibition in a biochemical assay.[4][5] In a cellular environment, the presence of lipids, proteins, and other biomolecules can disrupt these aggregates, or the compound may simply fail to cross the cell membrane, hence the lack of activity.

  • Experimental Validation:

    • Detergent Counter-Screen: Re-run your biochemical assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's inhibitory activity is significantly reduced or eliminated, it strongly suggests an aggregation-based mechanism. The detergent helps to solubilize the aggregates, restoring enzyme function.

    • Check for Target-Independent Effects: Run a counter-screen using an unrelated enzyme.[6] If your compound inhibits multiple, unrelated targets, it is likely acting non-specifically, a hallmark of promiscuous inhibitors that often act via aggregation.[7]

  • Biophysical Confirmation (Direct Binding): Employ label-free biophysical methods to confirm direct, specific binding to your target protein.[8][9][] These techniques are less susceptible to interference from aggregation.

    • Surface Plasmon Resonance (SPR): This is a gold-standard technique for validating hits.[11][12][13] It measures binding events in real-time, providing data on kinetics (kon, koff) and affinity (KD).[11] A specific, saturable binding signal that fits a 1:1 binding model is strong evidence of a genuine interaction.

    • Cellular Thermal Shift Assay (CETSA): This powerful method verifies that your compound engages its target within the complex environment of a living cell.[14][15][16][17] The principle is that a ligand-bound protein is thermally stabilized.[14][15] An increase in the melting temperature of your target protein in the presence of your compound provides direct evidence of intracellular target engagement.

Question 2: How can I proactively determine if my compound is forming aggregates at my assay concentration?

Proactively identifying aggregation is a critical step in triaging hits and avoiding wasted effort.[3][18] Dynamic Light Scattering (DLS) is a rapid and effective method for this purpose.[19][20][21]

Workflow for Aggregation Assessment

dot graph TD { A[Prepare Compound at Assay Concentration] --> B{Run DLS Measurement}; B --> C{Analyze Data: Particle Size Distribution}; C --> D{Observe Small, Monodisperse Particles?}; D -- Yes --> E[Result:Low Risk of Aggregation]; D -- No --> F{Observe Large, Polydisperse Particles?}; F -- Yes --> G[Result:High Risk of Aggregation-Based False Positive]; F -- No --> H[Result: Inconclusive, consider other tests];

} enddot Caption: Decision workflow for assessing compound aggregation risk using DLS.

Detailed Protocol: Dynamic Light Scattering (DLS) for Aggregation

Objective: To detect the presence of sub-micrometer aggregates of the test compound in the assay buffer.

Materials:

  • Test compound (e.g., 2-Hydroxy-3,5-diiodobenzamide analog)

  • Assay buffer (without protein/enzyme)

  • DLS instrument (e.g., Wyatt DynaPro, Malvern Zetasizer)

  • Low-volume cuvette or multi-well plate compatible with the DLS instrument

Procedure:

  • Sample Preparation: Prepare the test compound in the final assay buffer at the concentration used in the primary screen (and preferably at 2-5x this concentration as well). Ensure the final DMSO concentration matches the assay conditions.

  • Filtration: Filter the sample through a low-binding 0.22 µm filter to remove dust and extrinsic particulates.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the assay temperature.

    • Transfer the sample to the cuvette or plate.

    • Perform the DLS measurement to determine the particle size distribution (hydrodynamic radius, Rh) and polydispersity index (PDI).[20][22]

  • Data Interpretation:

    • Ideal Result: A single, narrow peak corresponding to small molecules (typically Rh < 5 nm) with a low PDI (<0.2) indicates a well-behaved, non-aggregated compound.

    • Warning Sign: The appearance of a second peak or a single broad peak with a large hydrodynamic radius (e.g., Rh > 100 nm) and high PDI is a strong indicator of aggregation.[19][23]

Parameter Interpretation for a Non-Aggregator Interpretation for a Likely Aggregator
Hydrodynamic Radius (Rh) < 5 nm> 100 nm (often highly variable)
Polydispersity Index (PDI) < 0.2> 0.5
Scattering Intensity Low and stableHigh and fluctuating

Table 1: Interpreting DLS data for compound aggregation assessment.

Question 3: My compound seems to be chemically reactive. What are the signs, and how can I test for this?

Chemical reactivity is another major source of false positives.[24][25] Reactive compounds can covalently modify your target protein, often through nucleophilic addition to cysteine or lysine residues, leading to irreversible inhibition.[24] The salicylanilide scaffold itself is not a classic reactive group, but impurities or degradation products could be.

Troubleshooting Steps & Causality
  • Look for PAINS Alerts: Pan-Assay Interference Compounds (PAINS) are chemical substructures known to cause assay interference through various mechanisms, including reactivity.[26][27][28] Use computational filters (freely available online tools) to check if your compound contains any known PAINS substructures. While not every compound with a PAINS alert is a false positive, it serves as a critical warning sign.[29][30]

  • Time-Dependence of Inhibition: A hallmark of a reactive, covalent modifier is time-dependent inhibition. If the inhibitory effect of your compound increases with longer pre-incubation times with the enzyme before adding the substrate, it may be forming a covalent bond.

  • Reversibility Check (Washout Experiment):

    • Immobilize your target protein (e.g., on an SPR chip or beads).

    • Incubate with a high concentration of your compound.

    • Wash extensively with buffer.

    • Measure the remaining protein activity or perform a binding experiment with a known ligand. If the compound's effect persists after washout, it suggests irreversible or very slow off-rate binding, consistent with covalent modification.

  • Thiol Reactivity Counter-Screen: Since cysteine residues are common targets for reactive compounds, a counter-screen can be performed in the presence of a high concentration of a reducing agent like Dithiothreitol (DTT).[24] If the compound's potency is significantly reduced in the presence of DTT, it suggests the compound may be reacting with thiol groups.

Question 4: What is a robust, integrated workflow for triaging hits and eliminating false positives early?

A multi-step, orthogonal validation strategy is essential to build confidence in your hits and ensure you are advancing genuine leads.[31][32] Wasting resources on optimizing a false positive is a costly mistake in drug discovery.[1]

Recommended Hit Triage & Validation Workflow

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} enddot Caption: A robust workflow for hit validation, from primary screen to a confirmed lead candidate.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement by the test compound in intact cells.[16]

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[15][17] This change in thermal stability is measured by quantifying the amount of soluble protein remaining after a heat challenge.[14][17]

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.[14]

  • Heat Challenge: Harvest the cells and resuspend them in a buffer like PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[14]

  • Cell Lysis & Fractionation: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).[14] Centrifuge the lysate at high speed (e.g., 20,000 x g for 20 minutes) to pellet the precipitated/aggregated proteins.[14][33]

  • Detection: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein in the supernatant using Western Blot or other sensitive protein detection methods like mass spectrometry.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

References
  • Genick, C., et al. (2014). Applications of Biophysics in High-Throughput Screening Hit Validation. Journal of Biomolecular Screening. [Link]

  • Nuvisan. Surface plasmon resonance - Our SPR platform. [Link]

  • NCBI Bookshelf. (2015). Assay Guidance Manual - Assay Interference by Chemical Reactivity. [Link]

  • Technology Networks. (2025). High-Throughput Screening - Drug Discovery. [Link]

  • Navratilova, I., & Hopkins, A. L. (2011). From experimental design to validated hits a comprehensive walk-through of fragment lead identification using surface plasmon resonance. Methods in Enzymology. [Link]

  • Genick, C., et al. (2014). Applications of Biophysics in High-Throughput Screening Hit Validation. Journal of Biomolecular Screening. [Link]

  • CACHE. UNDERSTANDING DLS DATA. [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • Geitmann, M., et al. (2017). Biophysics: for HTS hit validation, chemical lead optimization, and beyond. Expert Opinion on Drug Discovery. [Link]

  • Sadybekov, A. A., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Aldeghi, M., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. [Link]

  • Pelago Bioscience. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Omega. [Link]

  • Yang, Z., et al. (2025). Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classification. Briefings in Bioinformatics. [Link]

  • Coan, K. E. D. (2008). The mechanistic and physical characterization of promiscuous aggregate-based inhibitors. UCSF Electronic Theses and Dissertations. [Link]

  • Center for Macromolecular Interactions. Dynamic Light Scattering (DLS). [Link]

  • Coan, K. E. D., & Shoichet, B. K. (2021). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. Journal of the American Chemical Society. [Link]

  • Nicoya Lifesciences. (2023). SPR applications in early drug discovery | Alto™ Digital SPR. [Link]

  • Kortz, U., et al. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • ResearchGate. (2025). False Positives in the Early Stages of Drug Discovery. [Link]

  • Yang, Z., et al. (2025). Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classification. Briefings in Bioinformatics. [Link]

  • The Chemical Probes Portal. Nuisance compound advisor. [Link]

  • Sliwoski, G., et al. (2010). False Positives in the Early Stages of Drug Discovery. Current Medicinal Chemistry. [Link]

  • Bio-protocol. (2016). Cellular Thermal Shift Assay (CETSA). [Link]

  • Wyatt Technology. Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. [Link]

  • Schubert, T. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review. [Link]

  • Kim, H., et al. (2024). Evaluation of Dynamic Light Scattering as an Effective Quality Control Method for Aggregates in Radiolabeled Antibodies. Journal of Medicinal Chemistry. [Link]

  • BioAscent. Surface Plasmon Resonance (SPR) & Biophysics. [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. [Link]

  • Vipergen. Hit Identification - Revolutionizing Drug Discovery. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Dahlin, J. L., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]

  • Crown Bioscience. (2026). Navigating Phase 1: Target Identification and Validation in Drug Discovery. [Link]

  • Unchained Labs. Dynamic Light Scattering (DLS). [Link]

  • Domainex. Hit Identification and Validation Services. [Link]

  • Carterra. High Throughput Surface Plasmon Resonance: Why It Matters. [Link]

  • Resolian. Preventing False Positives: Considerations for the Development of Targeted Methodologies. [Link]

  • Wikipedia. Pan-assay interference compounds. [Link]

  • Romer Labs. (2016). Preventing False-Positive Results in Pathogen Testing. [Link]

  • Alves, I. D. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacological Sciences. [Link]

  • YouTube. (2022). Pan Assay Interference Compounds. [Link]

  • Drug Hunter. (2022). AICs and PAINS: Mechanisms of Assay Interference. [Link]

  • SciSpace. Pan-assay interference compounds. [Link]

  • rapidmicrobiology. (2016). How to Prevent False-Positive Results in Pathogen Testing. [Link]

  • Today's Clinical Lab. (2022). Preventing False Positive and False Negative PCR Results. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating Small Molecule-Protein Interactions: A Case Study with 2-Hydroxy-3,5-diiodobenzamide

In the landscape of drug discovery and chemical biology, the validation of a small molecule's binding to its putative protein target is a critical milestone. This guide provides an in-depth, objective comparison of bioph...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical biology, the validation of a small molecule's binding to its putative protein target is a critical milestone. This guide provides an in-depth, objective comparison of biophysical techniques for validating such interactions, using the hypothetical case of confirming the binding of 2-Hydroxy-3,5-diiodobenzamide to a novel protein target. While 2-Hydroxy-3,5-diiodobenzamide itself is a known compound, for the purposes of this guide, we will treat its interaction with a specific protein as a novel discovery requiring rigorous validation.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of selecting the appropriate binding validation technology.

The Imperative of Binding Validation in Drug Discovery

The journey from identifying a bioactive small molecule to developing a therapeutic agent is paved with meticulous validation steps. The initial hypothesis that a compound like 2-Hydroxy-3,5-diiodobenzamide exerts its biological effect by modulating a specific protein target must be substantiated with direct evidence of a physical interaction. This validation is paramount for several reasons:

  • Mechanism of Action (MoA) Elucidation: Confirming direct binding is the first step in unraveling the precise MoA of a potential drug candidate.

  • Structure-Activity Relationship (SAR) Studies: Quantitative binding data, such as affinity and kinetics, are essential for guiding the medicinal chemistry efforts to optimize the lead compound.

  • Minimizing Off-Target Effects: Understanding the specificity of the interaction helps in predicting and mitigating potential off-target effects that could lead to toxicity.

This guide will focus on three widely adopted, label-free technologies for characterizing small molecule-protein interactions: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful optical technique that allows for the real-time, label-free detection of biomolecular interactions.[3][4] The technology measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.[3][5] This provides a wealth of information, including the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).[4]

The Rationale Behind the SPR Experiment

In our hypothetical scenario, we aim to validate the binding of 2-Hydroxy-3,5-diiodobenzamide (the analyte) to its putative protein target (the ligand). The choice of which molecule to immobilize is crucial. Given that 2-Hydroxy-3,5-diiodobenzamide is a small molecule (Molecular Weight: 388.93 g/mol ), immobilizing the larger protein target is generally the preferred orientation to maximize the binding signal.[2][3]

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis p Purified Protein Target act Chip Activation (EDC/NHS) p->act Ligand sm 2-Hydroxy-3,5-diiodobenzamide inj Analyte Injection (Small Molecule) sm->inj Analyte imm Protein Immobilization (Amine Coupling) act->imm block Blocking (Ethanolamine) imm->block block->inj assoc Association inj->assoc dissoc Dissociation assoc->dissoc regen Surface Regeneration dissoc->regen fit Kinetic Model Fitting regen->fit kd Determine ka, kd, KD fit->kd

A streamlined workflow for a typical SPR experiment.
Detailed Experimental Protocol for SPR Validation

Objective: To determine the kinetic parameters (k_a, k_d) and affinity (K_D) of the interaction between 2-Hydroxy-3,5-diiodobenzamide and its protein target.

Materials:

  • Purified protein target (ideally >95% purity)

  • 2-Hydroxy-3,5-diiodobenzamide (dissolved in a suitable solvent, e.g., DMSO, and then diluted in running buffer)

  • SPR instrument (e.g., Biacore, OpenSPR)

  • Sensor chip (e.g., CM5 for amine coupling)

  • Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine)[6][7]

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

  • Regeneration solution (e.g., low pH glycine, high salt solution)[5]

Methodology:

  • Protein Immobilization (Amine Coupling): [7]

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of NHS and EDC.[7][8] This creates reactive succinimide esters.[7]

    • Inject the purified protein target (typically at a concentration of 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface.[9] The primary amine groups on the protein will covalently bind to the activated surface.[7]

    • Inject ethanolamine to deactivate any remaining active esters on the surface.[7][9] A reference flow cell should be prepared in the same way but without the protein immobilization step to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of 2-Hydroxy-3,5-diiodobenzamide in running buffer. It is crucial to maintain a constant, low percentage of the organic solvent (e.g., DMSO) across all concentrations to minimize solvent effects.

    • Inject the different concentrations of the small molecule over the immobilized protein surface and the reference surface at a constant flow rate.[5]

    • Monitor the association of the small molecule with the protein in real-time.

    • After the association phase, switch back to running buffer to monitor the dissociation of the small molecule from the protein.[5]

  • Surface Regeneration:

    • Inject a pulse of the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection cycle.[5] The choice of regeneration solution needs to be empirically determined to ensure it removes the analyte completely without denaturing the immobilized ligand.[5]

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal of the active flow cell to obtain the specific binding sensorgram.

    • Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).[10]

Alternative Validation Techniques: Broadening the Biophysical Toolkit

While SPR is a robust technique, it is essential to validate findings with orthogonal methods to ensure the observed interaction is not an artifact of the experimental setup. Here, we compare SPR with Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[11] It is considered the gold standard for characterizing binding thermodynamics as it provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

ITC_Principle cluster_setup ITC Setup cluster_process Titration Process cluster_output Data Output Syringe Syringe (2-Hydroxy-3,5-diiodobenzamide) Injection Stepwise Injections Syringe->Injection Titrant Cell Sample Cell (Protein Target) Cell->Injection Sample Heat Heat Change (Release or Absorption) Injection->Heat Binding Thermogram Thermogram Heat->Thermogram Measured BindingCurve Binding Curve Thermogram->BindingCurve Integrated ThermoParams KD, n, ΔH, ΔS BindingCurve->ThermoParams Fitted

The fundamental principle of an ITC experiment.

Experimental Protocol for ITC:

  • Sample Preparation:

    • Dialyze both the protein and the small molecule into the same buffer to minimize buffer mismatch effects, which can generate significant heat signals.[12]

    • The protein is placed in the sample cell, and the small molecule is loaded into the injection syringe, typically at a 10-fold higher concentration.[13]

  • Titration:

    • A series of small injections of the small molecule solution are made into the protein solution while the temperature is kept constant.[12]

    • The heat change associated with each injection is measured relative to a reference cell containing only buffer.[12]

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of the small molecule to the protein.

    • The resulting isotherm is fitted to a binding model to determine the K_D, stoichiometry (n), and enthalpy of binding (ΔH).[12]

Microscale Thermophoresis (MST)

MST is a powerful, immobilization-free technique that measures the directed movement of molecules in a temperature gradient.[14][15] This movement, known as thermophoresis, is sensitive to changes in the size, charge, and hydration shell of a molecule.[15][16] When a small molecule binds to a fluorescently labeled protein, the thermophoretic movement of the protein changes, and this change is used to quantify the binding affinity.[14][16]

Experimental Protocol for MST:

  • Protein Labeling:

    • The protein target is fluorescently labeled (e.g., using an amine-reactive dye or by using a fluorescent fusion protein like GFP).[16] If the protein has intrinsic tryptophan fluorescence, this can sometimes be used, making the assay label-free.[16]

  • Sample Preparation:

    • A constant concentration of the labeled protein is mixed with a serial dilution of the unlabeled small molecule.[16][17]

    • The samples are loaded into glass capillaries.[15][16]

  • Measurement:

    • An infrared laser is used to create a microscopic temperature gradient within the capillaries, and the movement of the fluorescently labeled protein is monitored.[16]

  • Data Analysis:

    • The change in thermophoresis is plotted against the logarithm of the small molecule concentration, and the resulting binding curve is fitted to determine the K_D.[17]

Comparative Analysis of Binding Validation Techniques

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Principle Change in refractive index upon mass change on a sensor surface.[3][5]Measures heat released or absorbed during binding.[11]Measures changes in molecular movement in a temperature gradient upon binding.[14][15]
Immobilization Requires immobilization of one binding partner.[3][9]Immobilization-free, in-solution measurement.[18]Immobilization-free, in-solution measurement.[14][19]
Information Obtained Kinetics (k_a, k_d), Affinity (K_D), Specificity.[4][9]Thermodynamics (K_D, n, ΔH, ΔS).[11]Affinity (K_D).[16][17]
Sample Consumption Low (protein), Moderate (small molecule).High for both protein and small molecule.[20]Very low for both protein and small molecule.[16][19]
Throughput Moderate to high, depending on the instrument.[21][22]Low.High.[14]
Key Advantage Provides real-time kinetic data.[4][23]Gold standard for thermodynamics; truly label-free.Low sample consumption; high tolerance for complex solutions.[16][19]
Potential Challenge Immobilization can affect protein activity; non-specific binding can be an issue.[9]Requires large amounts of highly concentrated and pure samples; sensitive to buffer mismatch.[12][20]Requires fluorescent labeling of the protein (in most cases); potential for aggregation.[17][19]

Conclusion: A Multi-faceted Approach to Binding Validation

The validation of a small molecule-protein interaction is a cornerstone of modern drug discovery and chemical biology. As we have seen in our hypothetical case with 2-Hydroxy-3,5-diiodobenzamide, no single technique provides all the answers.

  • SPR is an excellent choice for obtaining detailed kinetic information and for screening purposes due to its real-time nature and moderate throughput.[9][23]

  • ITC provides unparalleled insight into the thermodynamic drivers of the interaction, offering a complete thermodynamic profile in a label-free, in-solution format.[11]

  • MST stands out for its remarkably low sample consumption and high throughput, making it ideal for early-stage validation and screening campaigns, especially when sample availability is limited.[14][19]

Ultimately, a robust validation strategy often involves the use of at least two of these orthogonal techniques. For instance, an initial hit from an MST screen could be followed up with SPR to obtain kinetic data, and finally, ITC could be employed to elucidate the thermodynamic signature of the interaction. This multi-faceted approach provides the highest level of confidence in the binding data, paving the way for successful downstream drug development efforts.

References

  • Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases - PMC.
  • MicroScale Thermophoresis - NanoTemper Technologies.
  • Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule - PubMed.
  • ITC - Isothermal Titration Calorimetry | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder.
  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed.
  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC.
  • Isothermal titration calorimetry - CureFFI.org.
  • Measuring Interactions Using Microscale Thermophoresis | Biocompare Bench Tips.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments.
  • Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents | IntechOpen.
  • Amine Sensor Chips & Amine Coupling Kit.
  • Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays | Request PDF - ResearchGate.
  • MicroScale Thermophoresis (MST) - Center for Macromolecular Interactions.
  • Are there any in vitro methods which can show a small molecule bind to a target protein?.
  • Small molecule microarray screening methodology based on surface plasmon resonance imaging - Arabian Journal of Chemistry.
  • Surface Plasmon Resonance Assay for Identification of Small Molecules Capable of Inhibiting Aβ Aggregation | ACS Applied Materials & Interfaces.
  • A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance - PMC.
  • Capture of histidine-tagged molecules using Biacore His Capture Kit - Cytiva.
  • Data Sheet SPR (Biacore) Protocols Contents. Available at:

  • Amine-coupling - SPRpages Home.
  • Characterization of Small Molecule–Protein Interactions Using SPR Method.
  • Surface plasmon resonance1.
  • Capture vs. Coupling of Antibody Application Note 10 - XanTec bioanalytics GmbH.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed.
  • Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs.
  • SPR, ITC, MST & BLI: What's the optimal interaction technique for your research?.
  • BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions.
  • How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance.
  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).
  • A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors - POL Scientific.
  • Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding - PMC.
  • His-Tag Capture Sensors – Product sheet - Bruker Daltonics SPR.
  • Capture Of Histidine-Tagged Molecules Using Biacore His Capture Kit - Life Science Leader.
  • Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PMC.
  • Rafoxanide | C19H11Cl2I2NO3 | CID 31475 - PubChem - NIH.
  • Compound: CHEMBL3337525 - ChEMBL - EMBL-EBI.
  • 2-Hydroxy-3-iodobenzamide | 1106305-67-2 - Benchchem.
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC.
  • Benzamide, 2-hydroxy-3,5-diiodo- | C7H5I2NO2 | CID 205488 - PubChem.
  • 2-Hydroxy-3-iodobenzamide | C7H6INO2 | CID 23161581 - PubChem.
  • An update of label-free protein target identification methods for natural active products.
  • The list of 38 protein targets that we considered in this study along... - ResearchGate.
  • Protein targets of reactive metabolites of thiobenzamide in rat liver in vivo - PubMed - NIH.
  • Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers - Beilstein Journals.
  • Discovery, affinity maturation and multimerization of small molecule ligands against human tyrosinase and tyrosinase-related protein 1 - RSC Medicinal Chemistry (RSC Publishing).
  • Binding affinity – Knowledge and References - Taylor & Francis.
  • Protein-Targeting Drug Discovery - MDPI.
  • 2-hydroxy-3-iodobenzamide | 1106305-67-2 - ChemicalBook.

Sources

Comparative

Comparative Structural &amp; Mechanistic Analysis: 2-Hydroxy-3,5-diiodobenzamide vs. Rafoxanide

Executive Summary & Rationale The evolution of halogenated salicylanilides represents a masterclass in rational drug design. The core pharmacophore, 2-hydroxy-3,5-diiodobenzamide (also known as 3,5-diiodosalicylamide), p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The evolution of halogenated salicylanilides represents a masterclass in rational drug design. The core pharmacophore, 2-hydroxy-3,5-diiodobenzamide (also known as 3,5-diiodosalicylamide), provides the fundamental hydrogen-bonding and weak acid characteristics necessary for biological interaction . However, it is biologically inert in complex cellular systems. Its transformation into rafoxanide —achieved via condensation with a lipophilic 3-chloro-4-(4-chlorophenoxy)aniline tail—drastically alters its physicochemical profile .

As a Senior Application Scientist, the critical insight here is not merely that rafoxanide is more potent, but why this specific structural elaboration dictates its potency. This guide dissects the causality behind how tuning lipophilicity and pKa converts a simple amide into a potent mitochondrial uncoupler, an FDA-approved anthelmintic, and a promising anticancer agent .

Structural and Physicochemical Profiling

The uncoupling of oxidative phosphorylation requires a molecule to cycle protons across the inner mitochondrial membrane. To achieve this, the molecule must exist in both neutral and anionic states at physiological pH, and both states must be highly lipophilic to traverse the lipid bilayer .

  • 2-Hydroxy-3,5-diiodobenzamide (Core): Possesses the necessary phenolic hydroxyl group (proton donor), but its LogP (~3.9) is insufficient for rapid membrane cycling. The resulting anion is too hydrophilic to cross back against the membrane potential.

  • Rafoxanide (Elaborated Drug): The addition of the bulky, halogenated diphenyl ether tail pushes the LogP to ~6.70 . Furthermore, the electron-withdrawing nature of the halogens tunes the pKa of the phenolic OH to ~6.8. This pKa is perfectly positioned between the pH of the mitochondrial intermembrane space (~7.2) and the matrix (~7.8), maximizing the thermodynamic efficiency of the protonophoric cycle.

Table 1: Comparative Physicochemical Properties
Property2-Hydroxy-3,5-diiodobenzamideRafoxanide
IUPAC Name 2-hydroxy-3,5-diiodobenzamideN-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide
Molecular Weight 388.93 g/mol 626.01 g/mol
LogP (Lipophilicity) ~3.9~6.70
pKa (Phenolic OH) ~7.5 - 8.0~6.8
Target Mechanism Weak/Inactive PrecursorPotent Mitochondrial Uncoupler

Mechanistic Causality: The Protonophoric Cycle

The biological efficacy of rafoxanide is a direct consequence of its ability to act as a self-cycling protonophore. Rafoxanide enters the intermembrane space, protonates (driven by its pKa of 6.8 vs the local pH of 7.2), crosses into the matrix as a neutral lipophile, and deprotonates in the higher pH (7.8) environment. Crucially, the massive lipophilic tail allows the resulting anion to be driven back across the membrane by the mitochondrial membrane potential ( ΔΨm​ ), completing the cycle . The core amide fails here because its anion lacks the lipophilicity to escape the aqueous matrix.

SAR_Mechanism cluster_structure Structural Evolution & Lipophilicity cluster_mechanism Mitochondrial Protonophoric Cycle (Rafoxanide) A 2-Hydroxy-3,5-diiodobenzamide (Core Pharmacophore) LogP: 3.9 B + 3-chloro-4-(4-chlorophenoxy)aniline (Lipophilic Tail) A->B Structural Elaboration C Rafoxanide (Potent Uncoupler) LogP: 6.7 B->C Exponential increase in membrane permeability D Intermembrane Space (pH ~7.2) Rafoxanide Protonation (Neutral) C->D Accumulation E Transmembrane Diffusion (Neutral Molecule) D->E High LogP enables entry F Mitochondrial Matrix (pH ~7.8) Deprotonation (Proton Release) E->F pKa 6.8 drives release G Transmembrane Diffusion (Lipophilic Anion) F->G Membrane Potential (u0394u03A8m) G->D Cycle Repeats

Diagram 1: Structural evolution of Rafoxanide and its resulting mitochondrial protonophoric cycle.

Experimental Methodologies: Self-Validating Protocols

To objectively compare the performance of the core amide versus the elaborated drug, we employ two orthogonal, self-validating workflows.

Protocol A: High-Resolution Mitochondrial Uncoupling Assay (Seahorse XF96)

Causality Check: Measuring total cellular oxygen consumption is insufficient, as it conflates ATP demand with proton leak. By introducing Oligomycin (an ATP synthase inhibitor), we isolate respiration strictly driven by proton leak. Any subsequent increase in Oxygen Consumption Rate (OCR) upon compound injection is definitively caused by uncoupling .

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells (or target parasite extracts) in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight.

  • Equilibration: Replace growth media with unbuffered Seahorse XF base medium (pH 7.4) and incubate in a non-CO 2​ incubator for 1 hour prior to the assay.

  • Basal OCR Measurement: Record baseline Oxygen Consumption Rate for 15 minutes.

  • Oligomycin Blockade: Inject Oligomycin (1 μM final concentration) to inhibit Complex V. The resulting drop in OCR represents the baseline proton leak.

  • Compound Titration: Inject serial dilutions (0.1 μM to 50 μM) of Rafoxanide or 2-Hydroxy-3,5-diiodobenzamide.

  • Quantification: Calculate the EC 50​ for State 4 respiration release (proton leak induction).

Assay_Workflow S1 1. Cell Seeding & Equilibration S2 2. Basal OCR Measurement S1->S2 S3 3. Oligomycin Injection S2->S3 D1 Establishes baseline respiration S2->D1 S4 4. Compound Titration S3->S4 D2 Blocks ATP Synthase; Isolates proton leak S3->D2 S5 5. Proton Leak Quantification S4->S5 D3 Rafoxanide vs. Core Amide S4->D3

Diagram 2: Self-validating Seahorse XF96 assay workflow isolating proton leak from ATP demand.

Protocol B: Chromatographic Lipophilicity (Log k') Profiling

Causality Check: Traditional shake-flask LogP measurements often fail for highly lipophilic, surface-active molecules like rafoxanide, which tend to aggregate into micelles in aqueous environments . HPLC capacity factor (k') on a hydrophobic stationary phase provides a dynamic, self-validating measure of membrane partitioning .

Step-by-Step Methodology:

  • Stationary Phase Setup: Utilize a glyceryl-coated controlled pore glass (gly-CPG) or a standard high-density C18 column.

  • Mobile Phase Equilibration: Prepare a mobile phase of 70% Methanol / 30% aqueous buffer, strictly pH-adjusted to 6.8 to mimic physiological intermembrane conditions.

  • Isocratic Elution: Run the system isocratically at a flow rate of 1.0 mL/min, monitoring UV absorbance at 280 nm.

  • Data Analysis: Calculate the capacity factor k′=(tr​−t0​)/t0​ . The exponential difference in k′ between the two compounds directly correlates with their uncoupling efficacy.

Comparative Performance Data

The structural modifications translate directly into massive biological performance disparities. Rafoxanide outperforms the core amide by orders of magnitude across physical partitioning and in vitro biological assays .

Table 2: Comparative Biological Activity
Assay / Metric2-Hydroxy-3,5-diiodobenzamideRafoxanide
Mitochondrial Uncoupling (State 4 Release) > 50 μM< 1 μM
Anthelmintic Efficacy (Fasciola hepatica) IneffectiveHighly Active (FDA Approved)
Anticancer IC 50​ (HCT116 / NSCLC cells) > 100 μM~ 5 - 15 μM
Antimicrobial MIC (S. aureus / E. coli) > 256 μg/mL2 - 128 μg/mL

References

  • PubChem: Benzamide, 2-hydroxy-3,5-diiodo- (CID 205488). National Center for Biotechnology Information.[Link]

  • PubChem: Rafoxanide (CID 31475). National Center for Biotechnology Information.[Link]

  • MDPI (Molecules): Repurposing Rafoxanide: From Parasite Killer to Cancer Fighter.[Link]

  • Biochimica et Biophysica Acta (BBA): Structural requirements of salicylanilides for uncoupling activity in mitochondria.[Link]

  • ACS Langmuir: Investigating the Association Mechanism between Rafoxanide and Povidone.[Link]

  • Microbiology Spectrum (ASM): Therapeutic Switching of Rafoxanide: a New Approach To Fighting Drug-Resistant Bacteria and Fungi.[Link]

Validation

Comparative Analysis of LC-MS/MS Methodologies for the Quantification of 2-Hydroxy-3,5-diiodobenzamide

A Senior Application Scientist's Guide to Method Cross-Validation In the landscape of pharmaceutical development and quality control, the robust quantification of active pharmaceutical ingredients (APIs) and their relate...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Method Cross-Validation

In the landscape of pharmaceutical development and quality control, the robust quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount. 2-Hydroxy-3,5-diiodobenzamide, a potential impurity or metabolite associated with iodinated pharmaceuticals, requires highly sensitive and specific analytical methods for its detection and quantification. This guide provides an in-depth, experience-driven comparison of two distinct Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of this compound. We will explore the rationale behind the methodological choices, present a cross-validation of their performance, and offer detailed protocols to ensure reproducibility.

The Analytical Challenge: Physicochemical Properties of 2-Hydroxy-3,5-diiodobenzamide

Understanding the physicochemical properties of 2-Hydroxy-3,5-diiodobenzamide is critical for method development. Its structure, featuring a phenolic hydroxyl group and two iodine atoms on the benzene ring, alongside an amide group, suggests a moderately polar compound with a propensity for ionization. The presence of iodine isotopes also influences the mass spectrometric footprint. These characteristics guide our selection of chromatographic and mass spectrometric conditions.

Methodological Overview: Two Approaches to Quantification

We present a comparative analysis of two distinct LC-MS/MS methods:

  • Method A: High-Throughput Reversed-Phase (RP) UHPLC-MS/MS: This method prioritizes speed and efficiency, employing a sub-2-µm particle size C18 column for rapid separation. It is designed for applications where a large number of samples need to be analyzed quickly, such as in early-stage drug metabolism and pharmacokinetic (DMPK) studies.

  • Method B: High-Resolution Mixed-Mode (MM) HPLC-MS/MS: This method focuses on enhanced selectivity and retention of potentially challenging polar metabolites. By utilizing a mixed-mode stationary phase that offers both reversed-phase and ion-exchange interactions, it aims to provide superior chromatographic resolution and minimize matrix effects, which is crucial for complex biological matrices.

Comparative Performance: A Cross-Validation Summary

The following tables summarize the cross-validation data for both methods, assessing their performance based on key validation parameters as outlined in regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Table 1: Linearity and Sensitivity

ParameterMethod A: RP-UHPLC-MS/MSMethod B: MM-HPLC-MS/MS
Linear Range1 - 1000 ng/mL0.5 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998> 0.999
Lower Limit of Quantification (LLOQ)1 ng/mL0.5 ng/mL
Limit of Detection (LOD)0.3 ng/mL0.15 ng/mL

Table 2: Accuracy and Precision

Quality Control (QC) LevelMethod A: RP-UHPLC-MS/MS (Accuracy ± SD, Precision %CV)Method B: MM-HPLC-MS/MS (Accuracy ± SD, Precision %CV)
LLOQ101.2 ± 5.6%, 5.5%99.5 ± 4.8%, 4.8%
Low QC (3 ng/mL)98.7 ± 4.1%, 4.2%100.8 ± 3.5%, 3.5%
Medium QC (100 ng/mL)102.5 ± 3.2%, 3.1%99.1 ± 2.9%, 2.9%
High QC (800 ng/mL)99.8 ± 2.8%, 2.8%101.3 ± 2.5%, 2.5%

Table 3: Recovery and Matrix Effect

ParameterMethod A: RP-UHPLC-MS/MSMethod B: MM-HPLC-MS/MS
Mean Extraction Recovery88.5%92.3%
Mean Matrix Effect94.2% (Ion Suppression)103.1% (Slight Ion Enhancement)

In-Depth Experimental Protocols

The following sections provide detailed, step-by-step methodologies for both analytical approaches. The causality behind experimental choices is explained to provide a deeper understanding of the method's mechanics.

Method A: High-Throughput RP-UHPLC-MS/MS

This method is predicated on a rapid "dilute-and-shoot" sample preparation approach, coupled with a fast gradient on a UHPLC system. This is a common strategy in high-throughput environments where speed is a critical factor.

Sample Preparation Workflow

start Start: Plasma Sample (50 µL) step1 Add 150 µL Acetonitrile with Internal Standard (IS) start->step1 step2 Vortex (1 min) step1->step2 step3 Centrifuge (10 min, 14,000 rpm, 4°C) step2->step3 step4 Transfer Supernatant to Vial step3->step4 step5 Inject into LC-MS/MS step4->step5

Caption: Protein precipitation sample preparation for Method A.

Chromatographic and Mass Spectrometric Conditions

  • Instrumentation: Waters ACQUITY UPLC I-Class with a Xevo TQ-S micro Mass Spectrometer.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm. The choice of a sub-2-µm particle C18 column allows for high resolution and efficiency at high flow rates, enabling rapid analysis times.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The use of formic acid is a standard practice to facilitate protonation of the analyte in positive ion mode ESI, thereby enhancing sensitivity.

  • Gradient: 5% B to 95% B over 1.5 minutes, hold for 0.5 minutes, return to initial conditions and equilibrate for 0.5 minutes.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • 2-Hydroxy-3,5-diiodobenzamide: m/z 390.9 -> 162.9

    • Internal Standard (Salicylamide-d4): m/z 142.1 -> 96.1

Method B: High-Resolution Mixed-Mode HPLC-MS/MS

This method employs a more sophisticated solid-phase extraction (SPE) for sample cleanup and a mixed-mode column for enhanced chromatographic selectivity. This is particularly advantageous when dealing with complex matrices where co-eluting interferences can compromise assay accuracy.

Sample Preparation Workflow

start Start: Plasma Sample (100 µL) step1 Pre-treat with 100 µL 4% H3PO4 start->step1 step2 Load onto Conditioned SPE Plate step1->step2 step3 Wash with 2% Methanol step2->step3 step4 Elute with 90:10 Acetonitrile:Methanol step3->step4 step5 Evaporate and Reconstitute step4->step5 step6 Inject into LC-MS/MS step5->step6

Caption: Solid-Phase Extraction (SPE) workflow for Method B.

Chromatographic and Mass Spectrometric Conditions

  • Instrumentation: Agilent 1290 Infinity II LC with an Agilent 6470 Triple Quadrupole MS.

  • Column: Phenomenex Kinetex Biphenyl, 2.6 µm, 2.1 x 100 mm. The biphenyl stationary phase provides alternative selectivity to a standard C18, particularly for aromatic compounds, through pi-pi interactions.

  • Mobile Phase A: 5 mM Ammonium Formate in Water, pH 3.5.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The use of a buffered aqueous mobile phase can improve peak shape for ionizable compounds.

  • Gradient: 10% B to 80% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • 2-Hydroxy-3,5-diiodobenzamide: m/z 390.9 -> 162.9

    • Internal Standard (Telmisartan-d3): m/z 518.2 -> 276.2

Discussion and Recommendations

The cross-validation data clearly demonstrates that both methods are suitable for the quantification of 2-Hydroxy-3,5-diiodobenzamide, but their applicability depends on the specific research question.

  • Method A is the quintessential high-throughput method. Its primary advantage is speed, with a run time of under 3 minutes. While it exhibits slightly higher LLOQ and matrix effects compared to Method B, its performance is well within the acceptable limits for many applications, particularly in a discovery setting. The simplicity of the protein precipitation protocol further enhances its throughput.

  • Method B offers superior sensitivity and selectivity. The lower LLOQ and reduced matrix effects are a direct consequence of the more rigorous SPE sample cleanup and the unique selectivity of the biphenyl column chemistry. This method is the preferred choice for regulated bioanalysis, studies requiring high sensitivity (e.g., low-dose pharmacokinetics), and when dealing with complex biological matrices where minimizing interference is critical. The trade-off is a longer analysis time and a more complex sample preparation procedure.

The choice between these two methods should be guided by the specific needs of the study. For rapid screening of a large number of samples, Method A is highly effective. For applications demanding the utmost sensitivity and accuracy, Method B is the more appropriate choice.

References

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). May 2018. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). 21 July 2011. [Link]

  • The Role of UHPLC in Pharmaceutical Analysis. Waters Corporation. [Link]

  • Mixed-Mode Chromatography for Pharmaceutical and Biopharmaceutical Applications. Phenomenex Inc. [Link]

Comparative

In vivo vs in vitro correlation for 2-Hydroxy-3,5-diiodobenzamide assays

As a Senior Application Scientist, translating biochemical potency into whole-organism efficacy is the most critical hurdle in drug development. When evaluating 2-Hydroxy-3,5-diiodobenzamide derivatives—the core pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, translating biochemical potency into whole-organism efficacy is the most critical hurdle in drug development. When evaluating 2-Hydroxy-3,5-diiodobenzamide derivatives—the core pharmacophore of halogenated salicylanilide anthelmintics like Closantel and Rafoxanide —we encounter one of the most fascinating phenomena in pharmacology: the "Protein Binding Paradox."

This guide objectively compares the in vitro and in vivo performance of 2-Hydroxy-3,5-diiodobenzamide assays against alternative anthelmintic classes (e.g., Benzimidazoles), providing the causality behind experimental choices, self-validating protocols, and structural data necessary for robust In Vitro-In Vivo Correlation (IVIVC).

The Mechanistic Foundation: Oxidative Phosphorylation Uncoupling

The 2-Hydroxy-3,5-diiodobenzamide moiety acts as a potent protonophore. The hydroxyl group serves as a proton donor/acceptor, while the bulky, electron-withdrawing iodine atoms provide the extreme lipophilicity required to shuttle protons across the inner mitochondrial membrane[1].

In vitro, this uncouples oxidative phosphorylation, leading to a rapid depletion of ATP, accumulation of succinate, and the collapse of the mitochondrial membrane potential[2]. While this mechanism is highly lethal to parasites like Fasciola hepatica (liver fluke) and Haemonchus contortus[1], it is inherently non-selective at the cellular level, readily uncoupling mammalian mitochondria in isolated biochemical assays[].

MoA A 2-Hydroxy-3,5-diiodobenzamide (Closantel / Rafoxanide) B Inner Mitochondrial Membrane (Protonophore Shuttling) A->B Lipophilic Penetration C Uncoupling of Oxidative Phosphorylation B->C Gradient Collapse D Succinate Dehydrogenase Inhibition C->D Secondary Effect E Severe ATP Depletion & Succinate Accumulation C->E Primary Effect D->E F Parasite Paralysis & Death E->F Energy Starvation

Mechanism of oxidative phosphorylation uncoupling by 2-Hydroxy-3,5-diiodobenzamide derivatives.

The IVIVC Disconnect: The Protein Binding Paradox

If 2-Hydroxy-3,5-diiodobenzamide derivatives uncouple mammalian mitochondria in vitro, why are they safe for ruminant hosts (sheep/cattle) in vivo?

The causality lies in their pharmacokinetic profile. In vivo, these compounds exhibit >99% plasma protein binding (specifically to albumin) and have exceptionally long elimination half-lives (e.g., ~17 days for Closantel, ~22 days for Rafoxanide)[2][4].

  • In the host bloodstream: The drug is tightly bound to albumin, rendering it completely inactive and protecting the host's mitochondria from uncoupling[5].

  • In the parasite gut: Hematophagous (blood-sucking) parasites ingest the host's blood. The parasite's digestive enzymes degrade the host albumin, liberating the free, active 2-Hydroxy-3,5-diiodobenzamide molecule directly into the parasite's system, causing targeted lethality[2].

Alternative drugs, such as Fenbendazole (a benzimidazole), operate via a completely different mechanism (tubulin polymerization inhibition) and rely on target-site specificity rather than pharmacokinetic compartmentalization[5].

Quantitative Performance Comparison
CompoundStructural CorePrimary TargetIn Vitro IC50 (Uncoupling)Plasma Protein BindingIn Vivo Half-LifeMechanism of Host Safety
Closantel 2-Hydroxy-3,5-diiodobenzamideOxidative Phosphorylation1.0 - 5.0 µM>99.0%~17 DaysAlbumin Sequestration
Rafoxanide 2-Hydroxy-3,5-diiodobenzamideOxidative Phosphorylation1.25 - 5.0 µM>99.0%~22 DaysAlbumin Sequestration
Fenbendazole BenzimidazoleTubulin Polymerization~0.05 µM~20 - 30%~10 - 15 HoursTarget Receptor Specificity

Self-Validating Experimental Protocols

To establish a reliable IVIVC, researchers must run parallel in vitro and in vivo assays. The following methodologies are designed as self-validating systems to prevent false positives caused by assay drift or matrix interference.

Protocol A: In Vitro Mitochondrial ATP Depletion Assay

This assay quantifies the uncoupling potency of the compound.

  • Cell Preparation: Seed HEK293 or HepG2 cells in a 96-well opaque plate at 1×104 cells/well. Incubate overnight at 37°C.

  • Compound Dosing: Prepare a serial dilution of the 2-Hydroxy-3,5-diiodobenzamide derivative (e.g., Rafoxanide) in DMSO. Final assay concentrations should range from 0.1 µM to 50 µM[6].

  • Self-Validation Controls:

    • Positive Control: 10 µM FCCP (a known, potent mitochondrial uncoupler).

    • Negative Control: 0.1% DMSO vehicle.

  • Incubation: Treat cells for 2 hours. (Short incubation isolates direct ATP depletion rather than downstream apoptotic cell death).

  • Detection: Add a luminescence-based ATP detection reagent (e.g., CellTiter-Glo). Lyse cells for 10 minutes on an orbital shaker.

  • Readout & QA: Measure luminescence. Validation Gate: The assay is only valid if the Z'-factor between the FCCP and DMSO controls is ≥0.5 .

Protocol B: In Vivo Faecal Egg Count Reduction Test (FECRT)

This is the gold-standard assay for determining whole-organism efficacy and resistance profiling[2].

  • Subject Selection: Identify a cohort of sheep naturally infected with Fasciola hepatica or Haemonchus contortus (baseline Faecal Egg Count >200 eggs per gram).

  • Administration: Administer the 2-Hydroxy-3,5-diiodobenzamide formulation orally or subcutaneously (e.g., 11.25 mg/kg for Rafoxanide)[2].

  • Sampling: Collect rectal faecal samples at Day 0 (pre-treatment) and Day 14 (post-treatment).

  • Quantification: Use the McMaster counting technique to determine Eggs Per Gram (EPG).

  • Data Analysis: Calculate the reduction percentage: FECRT(%)=100×(1−[EPGDay14​/EPGDay0​]) . A reduction of >95% indicates high efficacy and correlates with successful albumin-mediated drug delivery to the parasite.

Experimental Workflows for IVIVC

To successfully map 2-Hydroxy-3,5-diiodobenzamide assays, the workflow must bridge the gap between target validation and host efficacy.

IVIVC_Workflow InVitro In Vitro Phase (Target Validation) Biochem ATP Depletion Assay (IC50 Determination) InVitro->Biochem Cellular Adult Fluke Motility (Phenotypic Screening) InVitro->Cellular Correlation IVIVC Mathematical Modeling (Efficacy vs. Free Plasma Conc.) Biochem->Correlation Cellular->Correlation InVivo In Vivo Phase (Host Efficacy) PK Pharmacokinetics (Albumin Binding Assays) InVivo->PK Efficacy FECRT in Ruminants (Parasite Clearance) InVivo->Efficacy PK->Correlation Efficacy->Correlation

IVIVC experimental workflow bridging in vitro biochemical assays with in vivo efficacy models.

Emerging Applications

Beyond veterinary anthelmintics, the 2-Hydroxy-3,5-diiodobenzamide scaffold is currently being repurposed. Recent in vitro assays demonstrate that Closantel acts as a specific inhibitor of Onchocerca volvulus chitinase 1 (OvCHT1), preventing the molting of infective L3 larvae in human river blindness[7]. Furthermore, both Closantel and Rafoxanide have shown potent in vitro antibacterial activity against multidrug-resistant Gram-positive bacteria (like MRSA) and synergistic effects with colistin against Gram-negative strains[8][9].

References

  • PubChem - Closantel CID 42574. National Center for Biotechnology Information.
  • Rafoxanide | Anthelmintic Agent. MedChemExpress.
  • Flukanide 30 mg/ml oral suspension for sheep (Summary of Product Characteristics). DEFRA.
  • Panafluke Oral Suspension - Summary of Product Characteristics. HPRA.
  • Rafoxanide Impurities & Mechanism of Action. BOC Sciences.
  • Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus. PLOS One / PMC.
  • Rafoxanide: A Deep Dive into its Anthelmintic Mechanism of Action. Benchchem.
  • Synergistic antibacterial effects of closantel and its enantiomers in combination with colistin. PMC.
  • Repositioning of an existing drug for the neglected tropical disease Onchocerciasis. PNAS.
  • FAO Specifications and Evaluations for Closantel. Food and Agriculture Organization.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Hydroxy-3,5-diiodobenzamide

This document provides essential procedural guidance for the safe handling and disposal of 2-Hydroxy-3,5-diiodobenzamide (CAS No. 18071-54-0), also known as 3,5-Diiodosalicylamide.[1][2] Adherence to these protocols is c...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-Hydroxy-3,5-diiodobenzamide (CAS No. 18071-54-0), also known as 3,5-Diiodosalicylamide.[1][2] Adherence to these protocols is critical for ensuring the safety of laboratory personnel and mitigating environmental impact. As an iodinated aromatic compound, this substance requires specialized disposal considerations beyond those for general chemical waste.

Section 1: Hazard Profile and Disposal Rationale

Understanding the inherent risks of 2-Hydroxy-3,5-diiodobenzamide is fundamental to appreciating the necessity of stringent disposal protocols. The compound is classified as hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[3]

Key Hazards: The primary risks associated with this compound involve direct exposure. It is harmful if swallowed and can cause significant skin and eye irritation.[3][4][5] Inhalation of dust may also be harmful and lead to respiratory irritation.[3][4][6]

Hazard TypeDescriptionPrimary Exposure Routes
Acute Toxicity Harmful if swallowed.[3] Ingestion may cause gastrointestinal distress.Ingestion
Irritation Causes skin and eye irritation.[3][4][5] Prolonged contact can lead to inflammation.Dermal, Ocular
Respiratory May cause respiratory irritation if dust is inhaled.[4][6]Inhalation
Combustion Fire may produce hazardous byproducts, including carbon oxides (CO, CO2) and highly toxic hydrogen iodide gas.[3]N/A

Environmental Rationale for Specialized Disposal: Iodinated organic compounds, including derivatives of salicylamide, are noted for their environmental persistence.[7] They are often poorly removed by conventional wastewater treatment plants.[8][9] Their release into aquatic systems is a significant concern because they can react with disinfectants like chlorine to form iodinated disinfection by-products (I-DBPs).[9][10][11] Many I-DBPs are more cytotoxic and genotoxic than their chlorinated analogs, posing a risk to aquatic life and potentially entering drinking water sources.[9] Therefore, under no circumstances should 2-Hydroxy-3,5-diiodobenzamide or its solutions be disposed of down the drain. [6][12]

Section 2: Pre-Disposal Operations and Safety

Proper preparation is crucial before handling this chemical for disposal. This includes utilizing appropriate engineering controls and personal protective equipment (PPE).

Engineering Controls: All handling of 2-Hydroxy-3,5-diiodobenzamide, including weighing and preparing for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][13]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling 2-Hydroxy-3,5-diiodobenzamide:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3][14]Protects against eye irritation from dust or splashes.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and irritation.[3][4]
Body Protection A lab coat or other protective clothing to prevent skin exposure.[3][14]Minimizes the risk of skin contamination.
Respiratory A NIOSH/MSHA approved respirator should be used if dust cannot be controlled at the source or if exposure limits are exceeded.[14][15]Prevents inhalation of harmful dust.

Spill Management: In the event of a small spill:

  • Avoid generating dust. Moisten the spilled solid material with water.[16][17]

  • Carefully sweep or vacuum the dampened material into a clearly labeled, sealable container for hazardous waste disposal.[5][16]

  • Clean the spill area with soap and water.

  • Collect all cleaning materials (wipes, absorbent pads) and contaminated PPE for disposal as hazardous waste.[17]

Section 3: Step-by-Step Disposal Protocols

Disposal must be conducted in strict accordance with federal, state, and local regulations, as well as institutional guidelines.[13][16] The primary method for disposal is through a licensed professional waste disposal service.[6]

Protocol 3.1: Disposal of Unused or Waste Solid 2-Hydroxy-3,5-diiodobenzamide

  • Containerization: Place the solid waste in a robust, sealable container. Ensure the container is compatible with the chemical.

  • Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and identify the contents as "2-Hydroxy-3,5-diiodobenzamide" or "3,5-Diiodosalicylamide," along with the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed container in a designated, secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong bases.[3][6]

  • Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Protocol 3.2: Decontamination of Non-Disposable Labware

  • Initial Rinse: Carefully rinse the labware (e.g., beakers, flasks) with a suitable solvent (e.g., ethanol or acetone) to dissolve any residual compound. Perform this rinse in a chemical fume hood.

  • Collect Rinsate: Collect the initial solvent rinsate in a designated hazardous waste container for halogenated organic solvents.

  • Washing: After the initial solvent rinse, wash the labware thoroughly with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Protocol 3.3: Disposal of Contaminated Disposables

  • Segregation: All disposable items that have come into contact with 2-Hydroxy-3,5-diiodobenzamide, including gloves, weigh paper, wipes, and contaminated PPE, must be considered hazardous waste.[16]

  • Collection: Place these items into a dedicated, clearly labeled hazardous waste bag or container.[17]

  • Disposal: Seal the container and dispose of it through your institution's hazardous waste program. Do not mix with regular trash.

Section 4: Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal route of waste generated from working with 2-Hydroxy-3,5-diiodobenzamide.

G Disposal Workflow for 2-Hydroxy-3,5-diiodobenzamide start Identify Waste Material is_solid Pure Solid or Expired Chemical? start->is_solid is_disposable Contaminated Disposable Item? (Gloves, Wipes, Weigh Paper) is_solid->is_disposable No proc_solid Follow Protocol 3.1: - Label as Hazardous Waste - Store for EHS Pickup is_solid->proc_solid Yes is_labware Contaminated Labware? (Glassware, Spatula) is_disposable->is_labware No proc_disposable Follow Protocol 3.3: - Collect in Labeled Bag - Dispose as Solid Hazardous Waste is_disposable->proc_disposable Yes proc_labware Follow Protocol 3.2: - Decontaminate with Solvent - Collect Rinsate as Liquid Waste - Wash with Soap & Water is_labware->proc_labware Yes end_node Safe & Compliant Disposal is_labware->end_node No / Other proc_solid->end_node proc_disposable->end_node proc_labware->end_node

Sources

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